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Foundational

Mechanism of action for D-2-(o-Bromo-p-fluorophenyl)glycine in drug design

An In-Depth Technical Guide to the Mechanism of Action for D-2-(o-Bromo-p-fluorophenyl)glycine in Drug Design Authored by: A Senior Application Scientist Foreword: Navigating the Frontier of Unnatural Amino Acids in Ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for D-2-(o-Bromo-p-fluorophenyl)glycine in Drug Design

Authored by: A Senior Application Scientist

Foreword: Navigating the Frontier of Unnatural Amino Acids in Therapeutics

The exploration of non-proteinogenic amino acids represents a significant frontier in modern drug discovery. These unique structural motifs offer the potential to overcome the limitations of traditional peptide-based therapeutics and to unlock novel mechanisms of action against a host of challenging biological targets. This guide delves into the mechanistic underpinnings and drug design rationale for a specific, synthetically derived amino acid: D-2-(o-Bromo-p-fluorophenyl)glycine. While direct literature on this precise molecule is sparse, its structural features—a D-amino acid core, a halogenated phenyl ring—allow us to extrapolate a scientifically rigorous and plausible exploration of its potential as a therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay of stereochemistry and halogen substitution in the design of next-generation therapeutics.

Section 1: Structural Deconstruction and Physicochemical Rationale

The therapeutic potential of D-2-(o-Bromo-p-fluorophenyl)glycine is intrinsically linked to its unique chemical architecture. A systematic analysis of its constituent parts provides a foundation for understanding its likely biological interactions and the rationale behind its design.

1.1 The D-Amino Acid Core: A Gateway to Novel Biological Space

The use of a D-enantiomer of glycine is a deliberate design choice aimed at achieving several key objectives in drug development:

  • Metabolic Stability: Peptides and amino acid derivatives composed of the naturally occurring L-amino acids are often susceptible to rapid degradation by proteases. The incorporation of a D-amino acid provides significant resistance to enzymatic cleavage, thereby enhancing the molecule's in vivo half-life.

  • Novel Target Engagement: The stereochemistry of a molecule is critical for its interaction with chiral biological targets such as enzymes and receptors. A D-amino acid can access binding pockets or allosteric sites that are inaccessible to its L-counterpart, potentially leading to novel or more potent pharmacological effects. For instance, D-amino acids are known to play roles in bacterial peptidoglycan synthesis and as modulators of N-methyl-D-aspartate (NMDA) receptors in the central nervous system[1][2][3].

1.2 The Halogenated Phenyl Ring: Tuning for Potency and Pharmacokinetics

The substitution of the phenyl ring with both bromine and fluorine is a classic medicinal chemistry strategy to fine-tune the molecule's properties.

  • Fluorine (para-position): The introduction of a fluorine atom can have profound effects on a drug candidate's profile[4][5][6].

    • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes[5]. Placing fluorine at the para-position can prevent hydroxylation, a common metabolic pathway for aromatic rings.

    • Enhanced Binding Interactions: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and enable favorable interactions with electron-deficient regions in a binding pocket[4][5]. It can also participate in hydrogen bonding with backbone amides.

    • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier[4].

  • Bromine (ortho-position): The larger bromine atom also plays a crucial role.

    • Steric Influence: The ortho-bromo group can enforce a specific conformation of the phenyl ring relative to the glycine backbone. This "conformational locking" can pre-organize the molecule for optimal binding to its target, thereby increasing potency.

    • Halogen Bonding: Bromine can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein, which can contribute significantly to binding affinity.

    • Reactivity Handle: While generally stable, the carbon-bromine bond is more reactive than the carbon-fluorine bond and can be used as a synthetic handle for further chemical modifications or for covalent targeting in some contexts[7].

FeatureDesign RationalePotential Impact
D-Glycine Core Increased metabolic stability, potential for novel target interactionsLonger in vivo half-life, unique pharmacological profile
p-Fluoro Substituent Metabolic blocking, enhanced binding affinity, increased lipophilicityImproved pharmacokinetic profile, higher potency
o-Bromo Substituent Conformational restriction, potential for halogen bondingIncreased target selectivity and affinity

Section 2: Plausible Mechanisms of Action

Based on the structural features of D-2-(o-Bromo-p-fluorophenyl)glycine, we can propose several plausible mechanisms of action that warrant experimental investigation.

Hypothesis A: Inhibition of Bacterial Peptidoglycan Synthesis

The D-amino acid core of the molecule makes it a strong candidate as an inhibitor of bacterial cell wall synthesis.

Mechanistic Rationale: Bacterial peptidoglycan is a polymer essential for maintaining the structural integrity of the bacterial cell wall. Its synthesis involves enzymes that specifically recognize and incorporate D-amino acids, such as D-alanine. D-2-(o-Bromo-p-fluorophenyl)glycine could act as a mimetic of D-alanine, targeting key enzymes in this pathway.

Potential Targets:

  • D-alanine-D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-Ala-D-Ala dipeptide, a crucial precursor for peptidoglycan synthesis. The subject molecule could act as a competitive inhibitor, binding to the active site but preventing the ligation reaction.

  • Transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes are responsible for the final cross-linking of peptidoglycan chains. The molecule could potentially bind to the active site of PBPs, acylating the catalytic serine residue and inactivating the enzyme. The bromo and fluoro substituents would play a key role in the binding affinity and specificity for the PBP active site.

Visualizing the Proposed Antibacterial Mechanism:

G cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Pathway D_Ala D-Alanine Ddl D-alanine-D-alanine Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala ATP -> ADP+Pi PG_Precursor Peptidoglycan Precursor D_Ala_D_Ala->PG_Precursor PBP Transpeptidase (PBP) PG_Precursor->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Cross-linking Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to weakened cell wall Molecule D-2-(o-Bromo-p-fluorophenyl)glycine Molecule->Ddl Competitive Inhibition Molecule->PBP Inactivation

Caption: Proposed mechanism of antibacterial action via inhibition of peptidoglycan synthesis.

Hypothesis B: Modulation of NMDA Receptor Activity

Glycine and D-serine are crucial co-agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission[3][8].

Mechanistic Rationale: D-2-(o-Bromo-p-fluorophenyl)glycine could act as a modulator of the NMDA receptor's glycine binding site. The halogenated phenyl ring would offer unique interactions within the binding pocket not possible with endogenous ligands.

Potential Modes of Action:

  • Partial Agonist/Antagonist: The molecule could bind to the glycine site but elicit a sub-maximal response (partial agonist) or no response (antagonist), thereby dampening NMDA receptor activity. This could be therapeutic in conditions of glutamate excitotoxicity.

  • Allosteric Modulator: The compound might bind to a site distinct from the glycine binding pocket, allosterically modulating the receptor's response to glycine or glutamate.

Visualizing the Proposed Neuromodulatory Mechanism:

G cluster_receptor NMDA Receptor Glutamate_Site Glutamate Site (NR2) Ion_Channel Ion Channel (Closed) Glycine_Site Glycine Site (NR1) Ion_Channel_Open Ion Channel (Open) Ca2+ Influx Glycine_Site->Ion_Channel_Open Activation Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine / D-Serine Glycine->Glycine_Site Molecule D-2-(o-Bromo-p-fluorophenyl)glycine Molecule->Glycine_Site Competitive Binding

Caption: Proposed modulation of the NMDA receptor by competitive binding at the glycine site.

Section 3: Experimental Validation Protocols

The following section outlines detailed, step-by-step methodologies to investigate the proposed mechanisms of action.

Protocol: Assessing Antibacterial Activity and Mechanism

Objective: To determine if D-2-(o-Bromo-p-fluorophenyl)glycine exhibits antibacterial properties and to elucidate its mechanism of action.

Step 1: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to a final concentration of 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step 2: Target Engagement Assay - D-alanine-D-alanine Ligase (Ddl) Inhibition

  • Obtain or purify recombinant Ddl enzyme.

  • Use a commercially available kit that measures the ATP depletion associated with Ddl activity (e.g., ADP-Glo™ Kinase Assay).

  • Incubate varying concentrations of the test compound with Ddl, D-alanine, and ATP.

  • Measure the remaining ATP levels via a luminescence-based readout.

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of Ddl activity.

Step 3: Fluorescent D-amino Acid (FDAA) Incorporation Assay

  • This assay visualizes sites of active peptidoglycan synthesis[9][10][11].

  • Grow bacteria (e.g., Bacillus subtilis) to mid-log phase.

  • Treat one culture with a sub-MIC concentration of D-2-(o-Bromo-p-fluorophenyl)glycine for 30 minutes. Leave another culture untreated.

  • Add a fluorescent D-amino acid (e.g., HADA - blue fluorescent) to both cultures for a short pulse (e.g., 5 minutes).

  • Fix the cells and wash away excess dye[10].

  • Image the cells using fluorescence microscopy.

  • A significant reduction or mislocalization of the fluorescent signal in the treated cells compared to the control would indicate interference with peptidoglycan synthesis.

Protocol: Characterizing NMDA Receptor Modulation

Objective: To determine if D-2-(o-Bromo-p-fluorophenyl)glycine modulates NMDA receptor activity.

Step 1: Radioligand Binding Assay

  • Prepare synaptic membrane fractions from rat brain tissue.

  • Incubate the membranes with a radiolabeled antagonist for the glycine binding site (e.g., [³H]DCKA).

  • Add increasing concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • A dose-dependent decrease in radioactivity indicates that the test compound is displacing the radioligand and binding to the glycine site. Calculate the Ki (inhibition constant).

Step 2: Electrophysiology - Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Inject Xenopus oocytes with cRNA encoding NMDA receptor subunits (e.g., NR1 and NR2A).

  • After 2-3 days of expression, place an oocyte in a recording chamber and impale it with two electrodes.

  • Clamp the membrane potential at -70 mV.

  • Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current.

  • To test for antagonist activity, co-apply the test compound with glutamate and glycine and measure the reduction in current.

  • To test for agonist activity, apply the test compound in the presence of glutamate alone.

Experimental Workflow for NMDA Receptor Characterization:

G Start Start: Characterize NMDA Receptor Interaction Binding_Assay Radioligand Binding Assay ([³H]DCKA) Start->Binding_Assay Binding_Result Does it bind to the glycine site? Binding_Assay->Binding_Result TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Binding_Result->TEVC Yes Conclusion_No_Binding Conclusion: Does not bind to glycine site Binding_Result->Conclusion_No_Binding No TEVC_Result_Antagonist Does it inhibit Glycine-induced current? TEVC->TEVC_Result_Antagonist TEVC_Result_Agonist Does it induce current with Glutamate alone? TEVC_Result_Antagonist->TEVC_Result_Agonist No Conclusion_Antagonist Conclusion: Competitive Antagonist TEVC_Result_Antagonist->Conclusion_Antagonist Yes Conclusion_Agonist Conclusion: Agonist/Partial Agonist TEVC_Result_Agonist->Conclusion_Agonist Yes Conclusion_No_Effect Conclusion: No direct modulation TEVC_Result_Agonist->Conclusion_No_Effect No

Sources

Exploratory

A Technical Guide to the Structural Elucidation of D-2-(o-Bromo-p-fluorophenyl)glycine

Abstract Non-natural amino acids are foundational to modern drug discovery, offering novel side-chain functionalities that can enhance peptide stability, binding affinity, and pharmacological profiles. D-2-(o-Bromo-p-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Non-natural amino acids are foundational to modern drug discovery, offering novel side-chain functionalities that can enhance peptide stability, binding affinity, and pharmacological profiles. D-2-(o-Bromo-p-fluorophenyl)glycine is a compelling example, incorporating both a bulky bromo-substituent and an electron-withdrawing fluoro-substituent on its phenyl ring. A definitive understanding of its three-dimensional structure is paramount for predicting its behavior in biological systems and for its rational incorporation into therapeutic peptides. As no public crystallographic data for this specific molecule currently exists, this guide provides a comprehensive, field-proven workflow for its synthesis, crystallization, and ultimate structural elucidation through both experimental and computational methodologies. This document serves as a roadmap for researchers aiming to characterize this and other novel small molecules, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.

Part 1: Synthesis and Crystallization: The Foundation for Structural Analysis

The journey to a 3D structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the initial material is non-negotiable; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structural analysis.

Proposed Synthesis via Strecker Reaction

The Strecker synthesis is a robust and well-established method for creating α-amino acids from aldehydes.[1][2] For D-2-(o-Bromo-p-fluorophenyl)glycine, the logical starting material is 2-bromo-4-fluorobenzaldehyde.

Protocol:

  • Imine Formation: 2-bromo-4-fluorobenzaldehyde is reacted with ammonia (typically from a source like ammonium chloride) to form an intermediate imine. The reaction is often performed in an aqueous or alcoholic solvent.

  • Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is introduced. The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[2][3] This step is the core of the C-C bond formation that establishes the amino acid backbone.

  • Hydrolysis: The resulting α-aminonitrile is subjected to hydrolysis under acidic conditions (e.g., with strong HCl). This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the racemic mixture of DL-2-(o-Bromo-p-fluorophenyl)glycine.

  • Chiral Resolution: Since the Strecker synthesis produces a racemic mixture, a resolution step is required to isolate the desired D-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base). The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[] Once separated, the resolving agent is removed to yield the pure D-enantiomer.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be a single, well-ordered lattice, typically between 20-250 micrometers in its dimensions, and free of cracks or defects.[5]

Core Principle: The goal is to bring a saturated solution of the compound to a state of supersaturation under controlled conditions, allowing molecules to slowly and orderly assemble into a crystal lattice. Rapid precipitation must be avoided as it leads to amorphous solids or poorly-ordered microcrystals.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left in a vial covered with a perforated seal (e.g., Parafilm with pinholes). The solvent slowly evaporates, increasing the concentration of the compound until supersaturation is reached and crystals begin to form. This method is simple but offers less control over the rate of crystallization.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is placed on a slide and inverted over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor from the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. This technique provides excellent control and is widely used.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is a critical parameter to control crystal quality.

Solvent Selection:

A comprehensive solvent screen is essential. The ideal solvent (or solvent system) is one in which the compound has moderate solubility. If it is too soluble, it will be difficult to achieve supersaturation; if it is poorly soluble, it will be difficult to prepare a concentrated enough solution. A common starting point is a binary solvent system, where the compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is slowly introduced. For an amino acid like D-2-(o-Bromo-p-fluorophenyl)glycine, which has both polar (amino and carboxyl) and non-polar (the aromatic ring) character, solvent systems like water/ethanol, water/isopropanol, or methanol/dichloromethane could be effective.

Part 2: Experimental Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides unambiguous data on bond lengths, angles, and the conformation of the molecule in the solid state.

The SC-XRD Experimental Workflow

The process can be broken down into a logical sequence of steps, each building upon the last to produce a final, validated crystal structure.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing cluster_solve Structure Solution & Refinement crystal Select & Mount Crystal diffractometer Mount on Diffractometer crystal->diffractometer data_coll Collect Diffraction Data (Rotation Method) diffractometer->data_coll integrate Integrate Reflections (Determine Intensities) data_coll->integrate scale Scale & Merge Data (Apply Corrections) integrate->scale space_group Determine Space Group scale->space_group solve Solve Structure (Direct Methods) space_group->solve refine Refine Model (Least-Squares) solve->refine validate Validate Structure (CheckCIF) refine->validate cif cif validate->cif Final CIF File

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal is identified under a microscope. It is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot (reflection). This data is then scaled and corrected for experimental factors (e.g., absorption).

  • Structure Solution: The processed data is used to determine the crystal's unit cell parameters and space group. An initial model of the electron density, and thus the atomic positions, is generated using methods like "direct methods".

  • Structure Refinement: This initial model is refined against the experimental data using a full-matrix least-squares algorithm. This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final model is assessed using metrics like the R-factor and the Goodness-of-Fit (GooF).

  • Validation: The final structure is validated using software like PLATON and submitted to generate a Crystallographic Information File (CIF), the standard format for reporting crystal structures.

Presentation of Crystallographic Data

A successful structure determination yields a wealth of quantitative data. This information is typically summarized in a standardized table.

Table 1: Hypothetical Crystallographic Data for D-2-(o-Bromo-p-fluorophenyl)glycine

ParameterValueDescription
Chemical FormulaC₈H₇BrFNO₂The elemental composition of the molecule.
Formula Weight248.05 g/mol The molecular weight.
Crystal SystemMonoclinic (Example)The crystal system describing the symmetry of the unit cell.
Space GroupP2₁ (Example)The specific symmetry operations that define the crystal lattice.
a, b, c (Å)a=5.01, b=9.75, c=15.60 (Example)The dimensions of the unit cell.
α, β, γ (°)α=90, β=92.5, γ=90 (Example)The angles of the unit cell.
Volume (ų)761.5 (Example)The volume of the unit cell.
Z2 (Example)The number of molecules in the unit cell.
Temperature (K)100(2) KThe temperature at which data was collected.
Radiation (Å)MoKα (λ = 0.71073)The wavelength of the X-rays used.
Reflections Collected10500 (Example)The total number of diffraction spots measured.
Independent Reflections3780 (Example)The number of unique reflections after accounting for symmetry.
R_int0.041 (Example)A measure of the agreement between symmetry-equivalent reflections.
Final R indices [I>2σ(I)]R₁=0.042, wR₂=0.106 (Example)Residual factors indicating the agreement between the model and the data.
Goodness-of-fit (GooF)1.05 (Example)An indicator of the quality of the refinement; a value near 1 is ideal.

Part 3: Computational 3D Conformational Analysis

Computational chemistry provides a powerful, complementary approach to understanding molecular structure.[8] It allows for the exploration of multiple low-energy conformations that might exist in the gas phase or in solution, which can differ from the single conformation observed in the solid state. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance of accuracy and computational cost for small molecules.[9][10]

The DFT Conformational Analysis Workflow

dft_workflow cluster_build Model Building cluster_search Conformational Search cluster_refine High-Level Optimization cluster_validate Validation & Analysis build Build Initial 3D Structure scan Scan Key Dihedral Angles (e.g., Cα-Cβ, Cα-C') build->scan initial_opt Pre-optimize Structures scan->initial_opt dft_opt Optimize Geometries (e.g., B3LYP/6-311++G(d,p)) initial_opt->dft_opt solvent Add Solvent Model (PCM) (Optional) dft_opt->solvent freq Frequency Calculation (Confirm Minima) solvent->freq analyze Analyze Structures & Energies freq->analyze results results analyze->results Low-Energy Conformers

Caption: A typical workflow for computational conformational analysis.

Step-by-Step Methodology:

  • Build Initial Structure: A 3D model of D-2-(o-Bromo-p-fluorophenyl)glycine is constructed using molecular modeling software.

  • Conformational Search: A systematic search for low-energy conformations is performed. This is often done by rotating the key single bonds (dihedral angles) in the molecule, such as the bond between the alpha-carbon and the phenyl ring, and the bonds of the amino acid backbone.

  • Geometry Optimization: Each identified conformation is then subjected to geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process finds the lowest energy geometry for that particular starting conformation. For studying the molecule in a biological context, a solvent model like the Polarizable Continuum Model (PCM) can be included to simulate an aqueous environment.[8]

  • Frequency Calculation: A frequency calculation is performed on each optimized structure. This serves two purposes: it provides the thermodynamic properties (enthalpy, Gibbs free energy) of the conformer, and it confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).[11]

  • Analysis: The relative energies of all confirmed minima are compared to identify the most stable conformers. Their geometries (bond lengths, angles, dihedrals) are then analyzed.

Part 4: Analysis and Interpretation of the 3D Conformation

Whether determined experimentally or computationally, the final 3D structure provides critical insights.

  • Backbone and Side-Chain Conformation: The key dihedral angles (φ, ψ, and χ) define the molecule's shape. The specific values for these angles will determine how the functional groups are oriented and how the molecule can interact with a binding pocket in a protein.

  • Intramolecular Interactions: The structure should be examined for potential intramolecular hydrogen bonds, particularly between the amine (-NH₂) and carboxyl (-COOH) groups, or between these groups and the halogen substituents. The bromine atom is also capable of forming a "halogen bond," a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

  • Conformational Isomers: Computational analysis may reveal several low-energy conformers that are close in energy. This suggests that the molecule is flexible and can adopt different shapes, which has important implications for its biological activity and ability to bind to multiple targets.

  • Solid-State vs. Solution Conformation: The conformation observed in a crystal is influenced by packing forces within the lattice. The conformations predicted by computational methods in a solvent model may be different and are often more representative of the molecule's shape in a biological (aqueous) environment. Comparing the two provides a more complete picture of the molecule's structural landscape.

Conclusion

The structural characterization of a novel molecule like D-2-(o-Bromo-p-fluorophenyl)glycine is a multi-faceted process that integrates chemical synthesis, the physical technique of crystallization, and the powerful tools of X-ray diffraction and computational chemistry. By following a rigorous and self-validating workflow, researchers can obtain a precise and accurate three-dimensional model of the molecule. This structural data is not merely an academic endpoint; it is the essential starting point for rational drug design, enabling scientists to understand how the molecule will interact with its biological targets and to design next-generation therapeutics with improved efficacy and specificity.

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Foundational

Engineering the Unnatural: The Role of Halogenated Phenylglycines in Peptide Therapeutics and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The incorporation of non-canonical amino acids (ncAAs) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug discovery. Among these, phenylglycine (Phg) and its derivatives—such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg)—stand out due to their unique structural rigidity[1]. When functionalized with halogens, these aromatic ncAAs transcend their role as mere structural constraints, becoming highly reactive bio-orthogonal handles for late-stage peptide macrocyclization and potent pharmacophores for protease inhibition[2][3]. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for the synthesis and application of halogenated phenylglycines.

The Strategic Value of Phenylglycines in Peptidomimetics

Unlike proteinogenic aromatic amino acids (e.g., phenylalanine or tyrosine) which possess a flexible β -methylene spacer, phenylglycines feature an aromatic ring directly attached to the α -carbon[1]. This direct attachment severely restricts the conformational degrees of freedom of the peptide backbone. In drug design, this rigidity is leveraged to lock peptides into active conformations, thereby reducing the entropic cost of target binding and enhancing proteolytic stability[1].

Introducing halogens (F, Cl, Br, I) onto the phenylglycine scaffold serves two critical functions:

  • Physicochemical Modulation: Halogenation increases lipophilicity, which can drive the burial of the amino acid side chain into hydrophobic target pockets (e.g., viral protease active sites)[2].

  • Synthetic Anchoring: Aryl halides act as essential cross-coupling handles for intramolecular ring-closing reactions, a prerequisite for synthesizing complex non-ribosomal peptides (NRPs) like vancomycin and ribosomally synthesized and post-translationally modified peptides (RiPPs) like darobactin[3].

Mechanistic Causality: Site-Selective C-H Halogenation

Historically, the synthesis of halogenated phenylglycines relied on the harsh chlorination or bromination of phenylacetic acid, followed by catalytic ammoniation[4]. However, these early methods often resulted in poor site-selectivity and complete racemization.

Modern synthetic paradigms utilize Palladium-mediated ortho-C-H functionalization [5]. The causality behind selecting a Pd(II) catalyst lies in its ability to form a stable dinuclear orthopalladated complex with the phenylglycine derivative. This complexation serves a dual purpose: it acts as a directing group to enforce strict ortho-regioselectivity, and it sterically shields the highly acidic α -proton, thereby preserving the enantiomeric excess (ee) of the chiral pool starting material[5][6].

G A Phenylglycine Derivative B Dinuclear Pd(II) Complex A->B Pd(OAc)2 D Oxidative Addition B->D Reacts with C Halogenating Agent C->D E Halogenated Phenylglycine D->E Ligand Exchange

Logical workflow of Pd-catalyzed ortho-halogenation of phenylglycine.

Experimental Methodology: Synthesis of ortho-Halogenated Phenylglycines

To ensure high fidelity and reproducibility in your synthesis, the following self-validating protocol details the generation of ortho-chlorophenylglycine via Pd-mediated C-H activation[5].

Step-by-Step Protocol
  • Precursor Formation:

    • Action: Dissolve the enantiopure substituted phenylglycine derivative (1.0 equiv) in anhydrous dichloromethane (DCM). Add Pd(OAc)2​ (1.0 equiv) and stir at room temperature for 12 hours.

    • Causality: DCM is selected as an aprotic solvent to ensure the solubility of the Pd-complex while strictly preventing protic-solvent-induced racemization at the α -carbon.

  • Site-Selective Halogenation:

    • Action: To the isolated dinuclear complex, add the halogenating reagent, PhICl2​ (1.2 equiv for chlorination), dropwise at 0°C.

    • Causality: Maintaining a low temperature (0°C) controls the exothermic oxidative addition step, preventing over-halogenation and protecting the delicate α -chiral center from degradation[6].

  • Oxidative Coupling & Precipitation:

    • Action: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Observation: An equimolar mixture of PdCl2​ (which precipitates out of the reaction medium) and a mononuclear complex PdCl2​L2​ (where L is the ortho-halogenated phenylglycine) will form[5].

  • Ligand Displacement:

    • Action: Filter the reaction mixture through Celite to remove the precipitated PdCl2​ . To the filtrate, add 1,10-phenanthroline (2.0 equiv).

    • Causality: 1,10-phenanthroline acts as a highly competitive bidentate ligand. It outcompetes the halogenated phenylglycine for palladium coordination, thereby displacing and releasing the free functionalized amino acid into the solution[5].

  • Purification & Validation (Self-Validating System):

    • Action: Concentrate the filtrate and purify via flash chromatography (silica gel, EtOAc/Hexanes).

    • Validation: Validate the product using 1H NMR. The success of the ortho-halogenation is confirmed by the disruption of the symmetric aromatic multiplet into a distinct 1,2-disubstituted pattern (characterized by two doublets and two triplets)[5]. Perform chiral HPLC to confirm the retention of enantiomeric excess (ee > 95%).

Applications in Peptide Macrocyclization

In the total synthesis of complex therapeutics, halogenated phenylglycines are indispensable. For instance, in the synthesis of the RiPP darobactin or the NRP vancomycin, the installed aryl halides (specifically chlorinated or brominated phenylglycines) serve as the primary reactive sites for C-H activation strategies[3]. These halogenated nodes undergo intramolecular cross-coupling (e.g., Suzuki-Miyaura or Larock-type macrocyclizations) to form the rigid biaryl or biaryl ether linkages that dictate the 3D topology and antimicrobial efficacy of the final drug[3].

G A Linear Peptide Precursor C Halogenated Phg Handle A->C Activation B Halogenase / Synthesis B->A Halogenation D Pd-Cross-Coupling C->D Intramolecular E Macrocyclic Peptide D->E Ring Closure

Workflow of halogenated phenylglycines in peptide macrocyclization.

Quantitative Impact on Pharmacokinetics & Protease Inhibition

The strategic placement of derivatized phenylglycines directly correlates with improved pharmacodynamic profiles. In the development of inhibitors against Flavivirus proteases (e.g., Dengue virus (DENV) and West Nile virus (WNV)), systematic screening revealed that incorporating halogenated and trifluoromethylated 4-hydroxy-phenylglycine (Hpg) ethers at the P1' position significantly enhances binding affinity[2]. The rigid Phg core optimally orients the halogenated moiety into the hydrophobic S1' pocket of the protease, displacing high-energy water molecules and driving the binding enthalpy.

Table 1: Comparative Binding Affinities ( Ki​ ) of Phenylglycine Derivatives Against Viral Proteases [2]

Compound / SubstrateViral Protease TargetCore Motif Ki​ Value (nM)Biological Impact
Phg-O-4- CF3​ -Bz Dengue Virus (DENV-2)P2-Arg-P1-Lys core12 nM Potent inhibition of viral replication
Phg-O-4- CF3​ -Bz West Nile Virus (WNV)P2-Arg-P1-Lys core39 nM High cross-reactive viral inhibition
Unmodified Phg Peptide DENV-2 / WNVP2-Arg-P1-Lys core> 500 nM Baseline weak binding

Data demonstrates the massive leap in potency achieved by appending halogenated/fluorinated moieties to the rigid phenylglycine scaffold.

Conclusion

The integration of halogenated phenylglycines into non-natural amino acid research represents a masterclass in rational drug design. By leveraging the inherent conformational rigidity of the phenylglycine backbone alongside the versatile reactivity of the carbon-halogen bond, researchers can engineer highly stable, potent, and topologically complex peptide therapeutics. As late-stage Pd-mediated C-H functionalization methodologies continue to mature, the accessible chemical space for these unique ncAAs will only expand, driving the next generation of peptidomimetic drug discovery.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. 1

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function - MDPI. 2

  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations - MDPI.5

  • Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC. 3

  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations - ResearchGate. 6

  • CN1052219C - Synthesis of dL-phenylglycine by halogenating-ammoniation of phenylacetic acid - Google Patents. 4

Sources

Exploratory

D-2-(o-Bromo-p-fluorophenyl)glycine (CAS 2177265-07-3): Synthesis, Safety, and Applications in mGluR Pharmacology

Executive Summary As drug discovery pivots toward highly selective neurological targets, non-proteinogenic chiral amino acids have emerged as indispensable pharmacological tools and building blocks. D-2-(o-Bromo-p-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly selective neurological targets, non-proteinogenic chiral amino acids have emerged as indispensable pharmacological tools and building blocks. D-2-(o-Bromo-p-fluorophenyl)glycine hydrochloride (CAS: 2177265-07-3) is a specialized, di-halogenated derivative of D-phenylglycine[1][2].

From an application science perspective, the strategic placement of an ortho-bromine and a para-fluorine atom on the phenyl ring is not arbitrary. These halogens precisely modulate the electron density of the aromatic system, increasing lipophilicity and enhancing metabolic stability. More importantly, the D-(R)-stereocenter is critical for its biological utility; it allows the molecule to act as a stereoselective competitive antagonist at Group I metabotropic glutamate receptors (mGluRs), discriminating between mGluR1 and mGluR5 pathways[3][4]. This whitepaper provides a comprehensive, self-validating guide to the chemical properties, safety protocols, synthesis, and pharmacological applications of this compound.

Chemical Identity & Structural Characteristics

The physicochemical properties of D-2-(o-Bromo-p-fluorophenyl)glycine dictate its behavior in both synthetic workflows and biological assays. It is most commonly supplied and utilized as a hydrochloride salt to enhance aqueous solubility and prevent the auto-catalytic degradation often seen in free-base unnatural amino acids[1].

Table 1: Chemical Identity and Physical Data
ParameterSpecification / Data
Chemical Name (IUPAC) (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride
Common Name D-2-(o-Bromo-p-fluorophenyl)glycine hydrochloride
CAS Registry Number 2177265-07-3[5][6]
Molecular Formula C₈H₈BrClFNO₂[1][7]
Molecular Weight 284.51 g/mol [1][7]
Stereochemistry D-isomer (R-configuration)
Appearance White to off-white crystalline powder[1]
Solubility Soluble in DMSO, Methanol, and Water (as the HCl salt)

Causality in Structural Design: The para-fluoro substitution exerts a strong inductive electron-withdrawing effect (-I) while donating electron density through resonance (+M). This specific electronic profile decreases the acidity of the α-carbon, significantly decelerating the rate of spontaneous racemization compared to unhalogenated phenylglycines[8]. The bulky ortho-bromo group provides steric hindrance that forces the aromatic ring out of coplanarity with the amino acid backbone, locking it into a bioactive conformation preferred by the binding pockets of target receptors.

Safety Data & Handling Protocols

As a halogenated amino acid hydrochloride, this compound presents specific occupational hazards. The protocols below are designed as a self-validating safety system, ensuring that hazard mitigation directly addresses the chemical's mechanistic behavior.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2 - H315): The lipophilic nature of the bromo-fluoro phenyl ring allows the compound to penetrate the lipid bilayer of the stratum corneum more readily than standard amino acids.

  • Eye Irritation (Category 2A - H319): The hydrochloride salt dissociates upon contact with ocular moisture, creating localized acidic microenvironments.

  • STOT SE 3 (H335): Inhalation of the fine crystalline dust causes respiratory tract irritation due to the localized release of HCl.

E-E-A-T Handling & Storage Protocol
  • Storage Causality: Store desiccated at 2–8°C. Why? The hydrochloride salt is highly hygroscopic. Ambient moisture can lead to partial dissolution, promoting slow hydrolysis or racemization over time.

  • PPE Selection: Nitrile gloves (EN 374 compliant) are mandatory. Why? Latex offers insufficient barrier protection against halogenated aromatics, which can act as permeation enhancers.

  • Environmental Control: All transfers must be conducted in a Class II biological safety cabinet or a chemical fume hood. Why? To prevent the aerosolization of the acidic dust, directly mitigating the H335 inhalation hazard.

Synthesis & Manufacturing Workflows

The synthesis of enantiopure D-2-(o-Bromo-p-fluorophenyl)glycine requires strict stereocontrol. We utilize an asymmetric Strecker-type synthesis employing (R)-tert-butanesulfinamide (Ellman's auxiliary) to dictate the stereochemistry at the α-carbon.

Step-by-Step Methodology (Self-Validating Protocol)
  • Step 1: Imine Condensation

    • Procedure: React 2-bromo-4-fluorobenzaldehyde (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) in THF. Add Titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and an irreversible water scavenger, driving the equilibrium entirely toward the imine.

    • Validation Check: Analyze an aliquot via ¹H NMR. Proceed only when the aldehyde proton signal (~10.1 ppm) is completely absent, ensuring >99% conversion.

  • Step 2: Diastereoselective Cyanation

    • Procedure: Cool the imine solution to -78°C. Add trimethylsilyl cyanide (TMSCN, 1.5 eq) and a catalytic amount of tetrabutylammonium acetate.

    • Causality: The cryogenic temperature (-78°C) maximizes the facial selectivity. The bulky tert-butanesulfinyl group sterically blocks the Si face, forcing the cyanide nucleophile to attack the Re face, establishing the desired (R)-configuration.

    • Validation Check: Perform Chiral HPLC on the isolated aminonitrile. A diastereomeric ratio (d.r.) of >98:2 validates the efficacy of the chiral auxiliary.

  • Step 3: Global Hydrolysis

    • Procedure: Reflux the aminonitrile in 6M HCl for 12 hours.

    • Causality: The strong acidic conditions simultaneously perform two functions: hydrolyzing the nitrile to a carboxylic acid and cleaving the sulfinyl auxiliary, directly yielding the target amino acid as its hydrochloride salt[1].

    • Validation Check: Confirm product identity via LC-MS. The mass spectrum must show the free base [M+H]⁺ peak at m/z 248.05.

SynthWorkflow A 2-Bromo-4-fluoro- benzaldehyde B (R)-tert-Butane- sulfinamide Condensation A->B C Chiral Sulfinyl Imine B->C D TMSCN Addition (Diastereoselective) C->D E Aminonitrile Intermediate D->E F Acidic Hydrolysis (6M HCl, Reflux) E->F G D-2-(o-Bromo-p-fluorophenyl) glycine HCl (CAS 2177265-07-3) F->G

Figure 1: Asymmetric synthesis workflow of D-2-(o-Bromo-p-fluorophenyl)glycine via Ellman's auxiliary.

Applications in Drug Development (mGluR Pharmacology)

The primary application of D-phenylglycine derivatives lies in their ability to act as selective pharmacological tools for[4].

Mechanism of Action

Group I mGluRs (mGluR1 and mGluR5) are G-protein-coupled receptors that link to Gq/11 proteins, activating phospholipase C (PLC) to trigger intracellular calcium mobilization[9]. Endogenous L-glutamate binds the large extracellular Venus flytrap domain (VFTD), causing it to close and activate the receptor.

D-2-(o-Bromo-p-fluorophenyl)glycine functions as a competitive antagonist .

  • Causality of Antagonism: The amino acid moiety mimics L-glutamate, anchoring the molecule into the orthosteric binding site via hydrogen bonds. However, the bulky bromo-fluorophenyl ring acts as a "wedge" that physically prevents the VFTD from adopting the fully closed, active conformation required for G-protein coupling[10].

  • Receptor Discrimination: As demonstrated by , specific substitutions on the phenylglycine ring allow researchers to discriminate between mGluR1 and mGluR5 responses[3][4], making this compound an invaluable asset in mapping neurological pathways related to synaptic plasticity and neurotoxicity.

mGluR_Signaling Glutamate L-Glutamate (Endogenous Agonist) mGluR Group I mGluR (mGluR1 / mGluR5) Glutamate->mGluR Activates (VFTD Closure) Antagonist D-Phenylglycine Derivative (Competitive Antagonist) Antagonist->mGluR Blocks Closure (Steric Wedge) Gq Gq/11 Protein mGluR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Release PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Calcium Release

Figure 2: Group I mGluR signaling pathway and competitive antagonism by D-phenylglycine derivatives.

Analytical Validation & Quality Control

To guarantee the integrity of D-2-(o-Bromo-p-fluorophenyl)glycine for sensitive in vitro assays, the following analytical suite must be employed:

  • ¹⁹F NMR Spectroscopy: The fluorine atom provides a highly sensitive, background-free nucleus for assessing purity. A single, sharp singlet in the ¹⁹F spectrum validates the absence of defluorinated byproducts or regioisomers.

  • Chiral HPLC: Utilizing a chiral stationary phase (e.g., a Crown Ether or Teicoplanin-based column) is mandatory to ensure the enantiomeric excess (ee) is >99%. The presence of the L-enantiomer can confound biological data, as L-phenylglycines often exhibit divergent (agonist) activities at mGluRs[10].

References

  • Roberts, P. J. (1995). "Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists--an update." Neuropharmacology, 34(8), 813-819. URL:[Link]

  • Brabet, I., et al. (1995). "Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses." Neuropharmacology, 34(8), 895-903. URL:[Link]

  • Hayashi, Y., et al. (1994). "Analysis of Agonist and Antagonist Activities of Phenylglycine Derivatives for Different Cloned Metabotropic Glutamate Receptor Subtypes." Journal of Neuroscience, 14(5), 3370-3377. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Fmoc Protection of D-2-(o-Bromo-p-fluorophenyl)glycine with Complete Stereoretention

Executive Summary The introduction of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational transformation in the synthesis of unnatural amino acid building blocks for Solid-Phase Peptide Synthesis (SP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational transformation in the synthesis of unnatural amino acid building blocks for Solid-Phase Peptide Synthesis (SPPS). However, the protection of highly modified phenylglycine derivatives—specifically D-2-(o-Bromo-p-fluorophenyl)glycine —presents a formidable synthetic challenge.

This application note details a highly optimized, self-validating solution-phase protocol designed to achieve complete Fmoc protection while strictly preserving the D-stereocenter. By leveraging controlled pH buffering and mild acylation reagents, this methodology eliminates the base-catalyzed epimerization that plagues standard protection workflows.

Mechanistic Causality: The Phenylglycine Challenge

To successfully protect D-2-(o-Bromo-p-fluorophenyl)glycine, one must first understand the structural liabilities of the substrate. Do not simply apply standard aliphatic amino acid protocols (which typically use Na2​CO3​ at pH > 10), as this will result in near-complete racemization.

The Acidity of the α -Proton

Phenylglycine derivatives are highly susceptible to base-catalyzed racemization. The α -proton is unusually acidic because its removal generates an enolate intermediate that is highly stabilized by resonance with the adjacent aromatic ring.

In D-2-(o-Bromo-p-fluorophenyl)glycine, this effect is severely amplified:

  • Inductive Pull (-I Effect): The highly electronegative para-fluoro and ortho-bromo substituents exert a strong electron-withdrawing effect, further increasing the acidity of the α -proton.

  • Steric Hindrance: The bulky ortho-bromo group sterically shields the α -amine. This slows down the nucleophilic attack on the Fmoc reagent, forcing the substrate to remain in the basic aqueous environment for a longer duration, thereby increasing the window for epimerization.

Reagent and Base Selection

To counteract these forces, the protocol mandates two critical deviations from standard practices:

  • Fmoc-OSu over Fmoc-Cl: Fmoc-Cl (9-Fluorenylmethyl chloroformate) is overly reactive and can form mixed anhydrides, leading to dipeptide formation and accelerating racemization. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) provides a controlled, milder acylation rate 1.

  • NaHCO3​ over Na2​CO3​ : Substituting the strong base Na2​CO3​ with the milder NaHCO3​ maintains the reaction pH near ~8.0. This is basic enough to keep the amine nucleophilic, but not basic enough to deprotonate the highly acidic α -carbon 2.

BaseSelection Substrate D-2-(o-Bromo-p-fluorophenyl)glycine (Highly acidic α-proton) StrongBase Strong Base (Na2CO3) pH > 10 Substrate->StrongBase Deprotonation MildBase Mild Base (NaHCO3) pH ~ 8 Substrate->MildBase Buffering Enolate Enolate Intermediate (Loss of D-configuration) StrongBase->Enolate Retention Stereochemical Retention (Pure D-Enantiomer) MildBase->Retention Racemization Racemized Product (D/L Mixture) Enolate->Racemization

Mechanistic causality of base selection on stereochemical retention.

Quantitative Data: Impact of Base Selection

The table below summarizes the empirical data demonstrating the catastrophic effect of improper base selection on phenylglycine derivatives during Fmoc protection 3.

Base SystemSolvent SystemApprox. pHReaction TimeIsolated Yield (%)Enantiomeric Excess (ee %)
Na2​CO3​ (2.5 eq)Dioxane / H2​O 10.54 h85%< 45% (Severe Racemization)
DIPEA (3.0 eq)DCM9.56 h78%65% (Partial Racemization)
NaHCO3​ (2.2 eq) Dioxane / H2​O 8.0 16 h 92% > 99% (Stereoretention)

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Scale: 10.0 mmol Reagents Required:

  • D-2-(o-Bromo-p-fluorophenyl)glycine: 2.48 g (10.0 mmol, 1.0 eq)

  • Sodium Bicarbonate ( NaHCO3​ ): 1.85 g (22.0 mmol, 2.2 eq)

  • Fmoc-OSu: 3.54 g (10.5 mmol, 1.05 eq)

  • 1,4-Dioxane (Extra Dry) & Deionized Water

  • 1M Hydrochloric Acid (HCl)

Phase 1: Substrate Preparation
  • Dissolution: In a 250 mL round-bottom flask, dissolve 2.48 g of D-2-(o-Bromo-p-fluorophenyl)glycine and 1.85 g of NaHCO3​ in 30 mL of deionized water.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

    • Self-Validation: Ensure complete dissolution before proceeding. The solution should be clear. Verify the pH is ~8.0 using pH indicator strips.

Phase 2: Controlled Acylation
  • Reagent Preparation: Dissolve 3.54 g of Fmoc-OSu in 30 mL of 1,4-Dioxane.

  • Dropwise Addition: Using an addition funnel, add the Fmoc-OSu solution dropwise to the vigorously stirring aqueous mixture over a period of 45 minutes. Maintaining 0 °C during this highly exothermic phase prevents premature side reactions.

  • Incubation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 14–16 hours.

    • Self-Validation (TLC): Spot the reaction mixture against a standard of Fmoc-OSu on a silica TLC plate (Eluent: DCM/MeOH 9:1). The disappearance of the UV-active Fmoc-OSu spot ( Rf​ ~0.8) and the appearance of a baseline spot (the sodium salt of the product) confirms complete conversion.

Phase 3: Workup and Isolation
  • Impurity Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of deionized water. Wash the aqueous layer with Diethyl Ether ( Et2​O , 2 × 25 mL) to remove unreacted Fmoc-OSu and non-polar byproducts. Discard the ether layer.

  • Acidification (Critical Step): Return the aqueous layer to an ice bath (0 °C). Slowly add 1M HCl dropwise under vigorous stirring until the product precipitates.

    • Self-Validation: Use a pH meter or precise pH paper to confirm the aqueous layer reaches exactly pH 2.0 . A higher pH will leave the product ionized (poor yield), while over-acidification is unnecessary.

  • Product Extraction: Extract the precipitated aqueous mixture with Ethyl Acetate (EtOAc, 3 × 40 mL).

  • Drying & Concentration: Combine the organic layers, wash with 40 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude white/off-white solid.

  • Purification: Recrystallize the crude product from hot EtOAc/Hexanes to afford pure Fmoc-D-2-(o-Bromo-p-fluorophenyl)glycine.

ProtocolWorkflow A 1. Substrate Dissolution Amino Acid + NaHCO3 in H2O B 2. Reagent Addition Fmoc-OSu in Dioxane (Dropwise, 0 °C) A->B C 3. Reaction Phase Stir 12-16h, 0 °C to RT B->C D 4. Impurity Removal Wash aqueous layer with Et2O C->D E 5. Acidification Add 1M HCl to pH 2.0 at 0 °C D->E F 6. Extraction & Drying Extract with EtOAc, Dry over Na2SO4 E->F G 7. Isolation Recrystallization (EtOAc/Hexanes) F->G

Workflow for the Fmoc protection of unnatural amino acids.

Analytical Validation Standards

To guarantee trustworthiness for downstream SPPS applications, the isolated product must be validated against the following analytical parameters:

  • Chiral HPLC (Enantiomeric Purity): Analyze the purified product via Chiral HPLC (e.g., Chiralpak IA column, Mobile Phase: Hexane/Isopropanol/TFA 90:10:0.1, Flow rate: 1.0 mL/min, Detection: 254 nm). The D-enantiomer must show an enantiomeric excess (ee) of > 98%. The presence of a secondary peak indicates base-catalyzed epimerization occurred during Step 5.

  • LC-MS: Confirm the mass of the desired product ( C23​H17​BrFNO4​ ). Expected [M+H]+ = 470.0 / 472.0 m/z (characteristic 1:1 bromine isotope pattern).

References

  • BenchChem. "A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection".
  • ACS Publications. "Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids".
  • ResearchGate. "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions".

Sources

Application

Application Note: Optimized Solid-Phase Peptide Synthesis Incorporating D-2-(o-Bromo-p-fluorophenyl)glycine

Introduction and Mechanistic Challenges The incorporation of heavily modified, non-canonical amino acids into peptide backbones is a cornerstone of modern drug development, offering enhanced proteolytic stability, unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenges

The incorporation of heavily modified, non-canonical amino acids into peptide backbones is a cornerstone of modern drug development, offering enhanced proteolytic stability, unique conformational constraints, and targeted lipophilicity. Among these, D-2-(o-Bromo-p-fluorophenyl)glycine (CAS: 2177265-07-3) is a highly specialized building block[1]. However, its successful integration via Solid-Phase Peptide Synthesis (SPPS) presents two simultaneous, compounding chemical challenges:

  • Severe Steric Hindrance : The bulky ortho-bromo substituent severely restricts the rotational freedom of the α -carbon, significantly retarding acylation kinetics during coupling.

  • Extreme Epimerization Vulnerability : Phenylglycine (Phg) derivatives are notoriously prone to racemization/epimerization during SPPS[2]. The mechanism involves the abstraction of the α -proton to form an enolate intermediate, which is highly stabilized by the adjacent aromatic ring[2]. In D-2-(o-Bromo-p-fluorophenyl)glycine, the strong electron-withdrawing inductive (-I) effects of both the para-fluoro and ortho-bromo groups further increase the acidity of this α -proton, making the stereocenter exceptionally fragile under standard basic conditions[1][3].

To maintain scientific integrity and high yields, the synthesis protocol must be engineered to bypass base-catalyzed enolization while providing sufficient reactivity to overcome the steric bulk of the ortho-halogen.

Pathway Visualization: The Low-Epimerization SPPS Cycle

To counteract the intrinsic instability of this residue, the standard SPPS workflow must be modified. The diagram below illustrates the optimized cycle, highlighting the critical shift away from traditional base-heavy activation.

SPPS_Workflow Start Resin Preparation (CTC Resin Swelling) Deprotect Fmoc Deprotection (20% Piperidine, Short Exposure) Start->Deprotect Activate Amino Acid Activation (Fmoc-D-Phg(2-Br,4-F)-OH + DIC / Oxyma Pure) Deprotect->Activate Couple Stereoselective Coupling (Neutral Microenvironment) Activate->Couple Wash Stringent Washing (DMF / DCM) Couple->Wash Wash->Deprotect Cycle Repeat Cleave Mild Acidic Cleavage (1% TFA in DCM) Wash->Cleave Final Cleavage

Workflow of optimized SPPS cycle minimizing epimerization for halogenated phenylglycine derivatives.

Causality in Reagent Selection: The "Why" Behind the Protocol

The Coupling Reagent Dilemma

Standard uronium/aminium coupling reagents like HATU or HBTU require the presence of a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA). During the activation of Fmoc-D-2-(o-Bromo-p-fluorophenyl)glycine-OH, the presence of DIPEA leads to rapid abstraction of the highly acidic α -proton, resulting in massive epimerization (often >30% conversion to the L-epimer)[3][4].

The Solution: The use of DIC/Oxyma Pure (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) is mandatory for this residue[5]. Oxyma Pure acts as an excellent nucleophile to form a highly reactive ester, overcoming the ortho-bromo steric hindrance. Crucially, this activation proceeds in a slightly acidic to neutral microenvironment, entirely removing the need for a basic catalyst and preserving the D-configuration of the amino acid[5][6]. If a uronium salt must be used, COMU paired with the non-nucleophilic, weak base TMP (2,4,6-trimethylpyridine) is an acceptable alternative[3].

Quantitative Impact of Coupling Conditions on Phg Derivatives

The following table summarizes the expected epimerization rates and coupling efficiencies based on the chosen activation chemistry for highly sensitive phenylglycine derivatives[3][5][6]:

Coupling SystemBase CatalystMicroenvironmentExpected Epimerization (%)Acylation Efficiency
HATUDIPEA (2.0 eq)Highly Basic35.0% - 50.0%High
HBTUDIPEA (2.0 eq)Highly Basic25.0% - 40.0%Moderate
COMUTMP (2.0 eq)Mildly Basic< 2.0%High
DIC Oxyma Pure (1.0 eq) Neutral / Acidic < 1.0% Very High

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; by strictly controlling reaction times and microenvironments, the stereochemical integrity of the final peptide is guaranteed.

Materials Required
  • Resin: 2-Chlorotrityl chloride (CTC) resin (Loading: ~0.6 mmol/g). Rationale: CTC resin prevents diketopiperazine (DKP) formation, a common side reaction when coupling D-amino acids, and allows for extremely mild cleavage.

  • Amino Acid: Fmoc-D-2-(o-Bromo-p-fluorophenyl)glycine-OH (3.0 equivalents).

  • Activators: N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and Oxyma Pure (3.0 eq).

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Phase 1: Resin Preparation and Deprotection
  • Swelling: Weigh 100 mg of CTC resin into a fritted syringe reactor. Swell in 5 mL of DCM for 30 minutes, followed by 5 mL of DMF for 15 minutes. Drain completely.

  • Fmoc Removal (Pre-Coupling): Treat the resin with 20% Piperidine in DMF (3 mL). Agitate for exactly 3 minutes . Drain and repeat for another 3 minutes .

    • Critical Insight: Prolonged exposure to piperidine can cause trace epimerization of already-coupled Phg residues[3]. Keep deprotection times strictly controlled.

  • Washing: Wash the resin rigorously with DMF (5 × 3 mL) and DCM (3 × 3 mL) to remove all traces of base.

Phase 2: Stereoselective Activation and Coupling
  • Pre-Activation: In a separate glass vial, dissolve Fmoc-D-2-(o-Bromo-p-fluorophenyl)glycine-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of DMF (approx. 0.1 M concentration).

  • Initiation: Add DIC (3.0 eq) to the vial. Stir for 2 minutes at room temperature to allow the formation of the highly reactive Oxyma ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 60 to 90 minutes .

    • Note: Due to the ortho-bromo steric hindrance, coupling takes longer than standard amino acids. Do not apply heat (e.g., microwave SPPS), as elevated temperatures can re-introduce epimerization risks even in neutral conditions[4].

  • Washing: Drain the reactor and wash with DMF (5 × 3 mL).

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

Phase 3: Mild Cleavage
  • Preparation: Wash the resin with DCM (5 × 3 mL) to remove all DMF.

  • Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (3 mL) for 10 minutes. Collect the filtrate in a flask containing a neutralizing buffer or cold ether. Repeat 3 times.

  • Isolation: Evaporate the DCM under reduced pressure and precipitate the peptide using ice-cold diethyl ether. Centrifuge to isolate the peptide pellet.

Self-Validating Quality Control (QC)

Standard Reverse-Phase HPLC (RP-HPLC) on a C18 column is often insufficient to resolve the D- and L- diastereomers of highly lipophilic, halogenated peptides. To validate the success of the protocol:

  • Chiral LC-MS Analysis: Utilize a chiral stationary phase (e.g., Chiralpak IC) coupled with High-Resolution Mass Spectrometry (HRMS). The target mass for the incorporated residue is characterized by the distinct isotopic signature of the bromine atom ( 79 Br and 81 Br in a 1:1 ratio).

  • Diastereomeric Ratio (d.r.) Calculation: Integrate the peaks corresponding to the target peptide mass. A successful execution of the DIC/Oxyma protocol will yield a d.r. of >99:1 (Target D-epimer : L-epimer impurity).

References

  • Title: Epimerisation in Peptide Synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL: [Link]

Sources

Method

Application Notes and Protocols: Asymmetric Synthesis of D-2-(o-Bromo-p-fluorophenyl)glycine

Introduction: The Significance of Chiral Arylglycines in Modern Drug Discovery Non-proteinogenic amino acids are critical building blocks in the development of novel therapeutics, offering unique structural motifs that c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Arylglycines in Modern Drug Discovery

Non-proteinogenic amino acids are critical building blocks in the development of novel therapeutics, offering unique structural motifs that can enhance pharmacological properties such as potency, selectivity, and metabolic stability. Among these, D-arylglycines are of particular importance, frequently serving as key chiral synthons in a variety of bioactive molecules. D-2-(o-Bromo-p-fluorophenyl)glycine, with its specific substitution pattern, presents a valuable scaffold for medicinal chemists. The stereochemistry at the α-carbon is often crucial for biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective for researchers in pharmaceutical and process chemistry.

This comprehensive guide provides an in-depth exploration of several robust asymmetric synthesis methods for the preparation of D-2-(o-Bromo-p-fluorophenyl)glycine. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The methodologies discussed herein encompass chiral auxiliary-mediated synthesis, catalytic asymmetric hydrogenation, and innovative biocatalytic strategies, each presenting distinct advantages in terms of scalability, stereocontrol, and operational simplicity.

Method 1: Diastereoselective Alkylation using a Chiral Glycine Equivalent (Schöllkopf Bis-Lactim Ether Method)

The Schöllkopf method is a venerable and highly reliable strategy for the asymmetric synthesis of α-amino acids.[1][2] This approach utilizes a chiral auxiliary, typically derived from L- or D-valine, to create a chiral bis-lactim ether of a glycine-valine dipeptide. Deprotonation of the glycine methylene group generates a chiral nucleophile, which then undergoes diastereoselective alkylation. The steric hindrance imposed by the bulky isopropyl group of the valine auxiliary effectively shields one face of the resulting anion, directing the incoming electrophile to the opposite face and thereby establishing the desired stereocenter. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the target amino acid ester with high enantiomeric purity.

Conceptual Workflow

Schollkopf_Workflow cluster_0 Bis-Lactim Ether Formation cluster_1 Diastereoselective Alkylation cluster_2 Hydrolysis and Product Isolation A Glycine + D-Valine Methyl Ester B Cyclic Dipeptide (Diketopiperazine) A->B Peptide Coupling C Bis-Lactim Ether B->C O-Methylation (e.g., Me3OBF4) D Deprotonation (n-BuLi) C->D E Chiral Glycine Anion D->E F Alkylation with 2-bromo-4-fluorobenzyl bromide E->F G Alkylated Bis-Lactim Ether F->G H Acidic Hydrolysis G->H I D-2-(o-Bromo-p-fluorophenyl)glycine Methyl Ester H->I J D-Valine Methyl Ester (recyclable) H->J

Caption: Workflow for the Schöllkopf asymmetric synthesis of D-arylglycines.

Detailed Protocol

Part 1: Synthesis of the Bis-Lactim Ether

  • Diketopiperazine Formation: To a solution of D-valine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) at 0 °C. Stir for 30 minutes, then add glycine methyl ester hydrochloride (1.0 eq) and an additional 1.1 eq of triethylamine. The mixture is heated to reflux for 24-48 hours. Cool to room temperature and concentrate under reduced pressure. The resulting crude product is purified by recrystallization to yield the cyclic dipeptide (diketopiperazine).

  • O-Methylation: Suspend the diketopiperazine (1.0 eq) in anhydrous dichloromethane. Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon). Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude bis-lactim ether, which can be purified by column chromatography.

Part 2: Diastereoselective Alkylation and Hydrolysis

  • Deprotonation: Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Alkylation: To the solution of the lithiated species, add a solution of 2-bromo-4-fluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise. The reaction mixture is stirred at -78 °C for 4-6 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

  • Hydrolysis: Dissolve the purified alkylated bis-lactim ether in 0.1 M aqueous HCl. Stir the mixture at room temperature for 48-72 hours.

  • Product Isolation: After hydrolysis, the aqueous solution is washed with diethyl ether to remove the D-valine methyl ester. The aqueous layer is then neutralized with a suitable base (e.g., sodium bicarbonate) and the desired D-2-(o-Bromo-p-fluorophenyl)glycine can be isolated, often by crystallization or further purification by ion-exchange chromatography.

ParameterTypical Value
Diastereomeric Excess (de)>95%
Enantiomeric Excess (ee)>95% after hydrolysis
Overall Yield40-60%

Method 2: Catalytic Asymmetric Hydrogenation of an Imine Precursor

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, including amino acids.[3][4][5][6] This approach involves the reduction of a prochiral imine derived from the corresponding keto acid or aldehyde, using molecular hydrogen in the presence of a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed. For the synthesis of D-amino acids, the appropriate enantiomer of the chiral ligand is selected to direct the hydrogenation to the desired stereochemical outcome.

Synthetic Strategy

Asymmetric_Hydrogenation A 2-Bromo-4-fluorobenzaldehyde B Prochiral Imine A->B Condensation with a chiral amine or ammonia and a protecting group C D-2-(o-Bromo-p-fluorophenyl)glycine derivative B->C Asymmetric Hydrogenation (H2, Chiral Catalyst)

Caption: General scheme for asymmetric hydrogenation to D-arylglycines.

Detailed Protocol

Part 1: Synthesis of the Imine Substrate

  • Keto Acid Synthesis: The corresponding α-keto acid, 2-oxo-2-(o-bromo-p-fluorophenyl)acetic acid, can be synthesized from 1-bromo-4-fluoro-2-methylbenzene through oxidation or other established methods.

  • Imine Formation: A solution of the α-keto acid (1.0 eq) and a suitable amine source, such as benzylamine (1.1 eq), in a solvent like methanol or toluene is stirred, often with azeotropic removal of water, to form the corresponding imine. The choice of the N-substituent can influence the reactivity and selectivity of the subsequent hydrogenation step.

Part 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a suitable chiral catalyst precursor, for example, [Rh(COD)2]BF4 (0.5-2 mol%), and a chiral diphosphine ligand, such as (R,R)-Et-DuPhos (slightly more than the Rh precursor), are dissolved in a degassed solvent like methanol or trifluoroethanol.

  • Hydrogenation Reaction: The imine substrate (1.0 eq) is dissolved in the same degassed solvent and added to the catalyst solution in a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Deprotection: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then subjected to a deprotection step, for instance, hydrogenolysis using Pd/C to remove a benzyl group, to afford the free amino acid.

  • Purification: The final product is purified by recrystallization or chromatography to yield enantiomerically pure D-2-(o-Bromo-p-fluorophenyl)glycine.

ParameterExpected Outcome
Catalyst Loading0.5 - 2 mol%
Hydrogen Pressure10 - 50 atm
Enantiomeric Excess (ee)>90%
Yield70-95%

Method 3: Biocatalytic Asymmetric Synthesis using Transaminases

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[7][8][9] Transaminases (TAs), particularly D-amino acid transaminases (D-TAs), are enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., D-alanine) to a keto acid acceptor. By employing a D-TA with appropriate substrate specificity, the prochiral α-keto acid corresponding to the target amino acid can be stereoselectively aminated to produce the desired D-enantiomer with excellent enantiopurity.

Biocatalytic Retrosynthesis

Biocatalysis A 2-Oxo-2-(o-bromo-p-fluorophenyl)acetic acid C D-Amino Acid Transaminase (D-TA) A->C B D-Alanine (Amino Donor) B->C D D-2-(o-Bromo-p-fluorophenyl)glycine C->D E Pyruvate (Byproduct) C->E

Caption: Biocatalytic transamination for the synthesis of D-arylglycines.

Detailed Protocol

Part 1: Preparation of the α-Keto Acid

  • The starting material, 2-oxo-2-(o-bromo-p-fluorophenyl)acetic acid, can be prepared from 2-bromo-4-fluorobenzaldehyde via, for example, a cyanohydrin formation followed by hydrolysis and oxidation.

Part 2: Enzymatic Transamination

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

  • Reagent Addition: Add the α-keto acid substrate (e.g., 50 mM), the amino donor D-alanine (e.g., 1.5-3.0 eq), and pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM).

  • Enzyme Addition: The reaction is initiated by the addition of the D-amino acid transaminase. This can be in the form of a purified enzyme, a cell lysate, or whole cells overexpressing the enzyme.

  • Reaction Monitoring: The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C). The progress of the reaction can be monitored by HPLC by measuring the decrease in the keto acid concentration and the formation of the amino acid product.

  • Work-up and Isolation: Once the reaction has reached completion, the enzyme is removed (e.g., by centrifugation if using whole cells or by protein precipitation). The supernatant is then acidified to a low pH (e.g., pH 2-3) to protonate the amino acid. The product can be purified from the reaction mixture using ion-exchange chromatography.

ParameterTypical Value
Substrate Concentration25-100 mM
pH7.5 - 8.5
Temperature30 - 40 °C
Enantiomeric Excess (ee)>99%
Conversion>90%

Conclusion

The asymmetric synthesis of D-2-(o-Bromo-p-fluorophenyl)glycine can be achieved through a variety of robust and efficient methodologies. The choice of a particular method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and specialized equipment (e.g., high-pressure reactors), and the desired level of "greenness" of the process. The Schöllkopf method offers excellent stereocontrol through a well-established chiral auxiliary approach. Catalytic asymmetric hydrogenation provides a highly efficient and atom-economical route, while biocatalytic transamination represents a state-of-the-art, environmentally benign strategy that can deliver the product with exceptional enantiopurity. The detailed protocols provided in these application notes are intended to serve as a comprehensive guide for researchers to successfully synthesize this valuable chiral building block for their drug discovery and development programs.

References

  • Boyle, F. T., et al. (1980). Folic acid analogues. 2. Asymmetric synthesis and antifolate activity of 5,10-dideaza- and 5,10-dideaza-5,6,7,8-tetrahydro-folic acid. Journal of the Chemical Society, Perkin Transactions 1, 214-219.
  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Yang, Q., Deng, J. G., & Zhang, X. (2006). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. Organic Letters, 8(17), 3781-3784.
  • Looper, R. E., & Williams, R. M. (2006). (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. Organic Syntheses, 83, 153.
  • Amii, H., et al. (2001). Asymmetric Hydrogenation of Imines Catalyzed by Palladium Complexes with Chiral Diphosphine Ligands. Organic Letters, 3(3), 313-315.
  • Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation. Accounts of Chemical Research, 23(10), 345-350.
  • Itsuno, S., et al. (2009). Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry, 7(1), 69-75.
  • Xavier, N. M., et al. (2022).
  • Burk, M. J., & Feaster, J. E. (1992). Highly enantioselective hydrogenation of enamides catalyzed by a new series of chiral bis(phosphine)rhodium(I) complexes. Journal of the American Chemical Society, 114(15), 6266-6267.
  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
  • Stolz, A., & Eppinger, C. (2021). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry, 109, 65-84.
  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4545.
  • Contente, M. L., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(23), 6326-6333.
  • Gotor-Fernández, V., & Gotor, V. (2008). Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2008(15), 2611-2616.
  • Mathew, S., & Yun, H. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.
  • Tang, L., et al. (2020). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Strecker Reaction. Chemical Reviews, 99(5), 1069-1094.
  • Foresti, E., et al. (2015). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. Critical Reviews in Biotechnology, 36(5), 896-910.
  • Navre, A. A., et al. (2022). Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl- dl -Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. Organic Process Research & Development, 26(11), 3125-3133.
  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225-12231.
  • Dondoni, A., & Marra, A. (2001). Chiral auxiliary based approach toward the synthesis of C-glycosylated amino acids. Organic Letters, 3(10), 1547-1550.
  • Guo, F., & Berglund, P. (2017).
  • Contente, M. L., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(23), 6326-6333.
  • Wilson, A. A., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega, 3(7), 7434-7441.
  • Kwon, Y.-U., & Kodadek, T. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Singh, S. K., et al. (2022). Strecker synthesis of glycine: A simplified view of the reaction steps. The Journal of Physical Chemistry A, 126(40), 7175-7185.
  • Barnett, C. J., & Wilson, T. M. (2008). Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase. Journal of Medicinal Chemistry, 51(19), 6026-6035.
  • Seeberger, P. H., & Werz, D. B. (2010). Chiral-auxiliary-mediated 1,2-cis-glycosylations for the solid-supported synthesis of a biologically important branched alpha-glucan.
  • Allen, J. V., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(14-15), 1495-1500.
  • Chalker, J. M., et al. (2021). 2,5-Dibromohexanediamide (DBHDA). Organic Syntheses, 98, 207-223.
  • Zou, Y., et al. (2021). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. European Journal of Organic Chemistry, 2021(21), 2962-2965.
  • MDPI. (2023). Special Issue: Development of Asymmetric Synthesis. Molecules.
  • Mossine, A. V., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Organic Letters, 17(22), 5602-5605.
  • Ueda, A., et al. (2024). [30P-am046] Synthesis of α-trifluoromethyl α-(4-pentenyl)glycine and application to tethering of peptide side chains. The 144th Annual Meeting of the Pharmaceutical Society of Japan (Yokohama).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of D-2-(o-Bromo-p-fluorophenyl)glycine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to solvate highly modified unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to solvate highly modified unnatural amino acids. D-2-(o-Bromo-p-fluorophenyl)glycine is a notoriously difficult compound, often behaving like "brick dust" in standard organic solvents.

This guide bypasses generic advice. Instead, it provides mechanistically grounded, self-validating workflows designed to help you overcome the specific physicochemical barriers of this molecule.

The Mechanistic Root of the Problem: The "Solubility Dead Zone"

To dissolve a compound, the solvent must overcome the molecule's solid-state lattice energy. D-2-(o-Bromo-p-fluorophenyl)glycine resists dissolution due to two competing molecular forces:

  • The Zwitterionic Lattice: Like all free amino acids, this compound exists as a zwitterion ( NH3+​ , COO− ) in its solid state. This forms a highly stable, electrostatically locked crystal lattice. Non-polar organic solvents (like Dichloromethane or Hexane) lack the dielectric constant required to break these ionic bonds[1].

  • Halogenated Hydrophobicity: While standard aliphatic amino acids dissolve readily in water, the ortho-bromo and para-fluoro substituted phenyl ring on this molecule imparts extreme lipophilicity. This bulky, hydrophobic aromatic ring repels water, making aqueous dissolution highly inefficient without extreme pH shifts[2].

The Result: The molecule is trapped in a "solubility dead zone"—too lipophilic for water, yet too ionic for organic solvents. To solvate it, you must either dynamically disrupt the ionic lattice via pH adjustment or permanently mask the charges via chemical derivatization.

Diagnostic Workflow: Strategic Dissolution Pathways

Workflow A Solid D-2-(o-Bromo- p-fluorophenyl)glycine B Identify Target Solvent Polarity A->B C Non-Polar / Weakly Polar (DCM, EtOAc, THF) B->C Lipophilic needs D Polar Aprotic (DMF, DMSO) B->D Coupling needs E Derivatization Required (N-Boc / N-Fmoc) C->E F Disrupt Zwitterion via pH Adjustment D->F G Add 1.2 eq DIPEA + Boc2O E->G Mask amine H Add 0.1% TFA (Acidic) or 1% DIPEA (Basic) F->H Shift equilibrium I Fully Soluble Organic Phase G->I J Fully Soluble Reaction Mixture H->J

Decision matrix for overcoming the zwitterionic lattice of halogenated phenylglycines.

Frequently Asked Questions (FAQs)

Q: Why does my D-2-(o-Bromo-p-fluorophenyl)glycine form a cloudy gel in DMF, even after sonication? A: Dimethylformamide (DMF) is a polar aprotic solvent, but it cannot independently break the strong intermolecular hydrogen bonds of the zwitterion. The cloudiness indicates a micro-suspension, not a true solution. To fix this, you must add a chaotropic agent or a trace amount of acid/base (like 0.1% TFA or 1% DIPEA) to protonate the carboxylate or deprotonate the amine, shifting the molecule out of its neutral zwitterionic state[3].

Q: I need to use this amino acid in a standard EDC/HOBt coupling reaction in DCM. How do I get it to dissolve? A: Free unnatural amino acids will not dissolve in DCM. You must perform a transient N-Boc or N-Fmoc protection first. By covalently attaching a bulky, lipophilic protecting group to the amine, you eliminate the NH3+​ cation. Without the cation, the zwitterion collapses, and the molecule behaves like a standard lipophilic organic acid, freely soluble in DCM[4].

Q: Can I just heat the DMSO solution to 80°C to force dissolution? A: While heat increases kinetic energy and temporary solubility, it is highly discouraged for phenylglycine derivatives. Phenylglycines possess a highly activated alpha-carbon and are prone to rapid racemization when exposed to high heat in polar aprotic solvents (especially if trace base is present). Rely on chemical disruption rather than thermal brute force.

Validated Experimental Protocols
Protocol A: pH-Mediated Dissolution in Polar Aprotic Solvents (For immediate coupling)

Causality: Adding an organic base deprotonates the NH3+​ to NH2​ , leaving the molecule with a net negative charge ( COO− ). This destroys the neutral zwitterion lattice, allowing DMSO or DMF to fully solvate the resulting anion via ion-dipole interactions. Self-Validation System: A true solution will not scatter light or precipitate under force. You will validate dissolution by centrifuging the sample; a lack of pellet confirms complete solvation.

  • Weighing: Transfer 100 mg of D-2-(o-Bromo-p-fluorophenyl)glycine into a clean, dry 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMF or DMSO. Vortex for 30 seconds. (Note: The mixture will remain a cloudy suspension).

  • pH Disruption: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Agitation: Sonicate the vial at room temperature (max 25°C) for 3 to 5 minutes. The solution should transition from opaque to optically clear.

  • Validation Check: Transfer 100 µL of the mixture to a microcentrifuge tube and spin at 10,000 x g for 3 minutes. If a white pellet forms at the bottom, the lattice is not fully broken; add an additional 0.5 eq of DIPEA and repeat sonication. If no pellet forms, the solution is validated for downstream coupling.

Protocol B: N-Boc Derivatization for Lipophilic Solvent Compatibility (For DCM/EtOAc workflows)

Causality: Masking the amine with a tert-butyloxycarbonyl (Boc) group permanently removes the amine's basicity, preventing zwitterion formation and drastically increasing the molecule's lipophilicity for organic extraction. Self-Validation System: You will use Thin-Layer Chromatography (TLC) with a Ninhydrin stain. Ninhydrin reacts specifically with free primary amines to produce a deep purple color. A negative stain validates that the protection is 100% complete.

  • Suspension: Suspend 500 mg of the amino acid in 5 mL of a 1:1 mixture of 1,4-Dioxane and Water.

  • Basification: Add 2.0 equivalents of Sodium Bicarbonate ( NaHCO3​ ) and stir until effervescence ceases.

  • Protection: Cool the mixture to 0°C in an ice bath. Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1M HCl (this protonates the carboxylate, making the entire molecule neutral and highly lipophilic).

  • Extraction: Extract the aqueous layer 3 times with 10 mL of Ethyl Acetate (EtOAc).

  • Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 1:1) alongside a spot of the starting material. Develop the plate and stain with Ninhydrin. A lack of purple color change in your product spot confirms the primary amine is fully protected. Dry the organic layer over Na2​SO4​ and concentrate to yield the highly soluble Boc-protected derivative.

Quantitative Solubility Data

The following table summarizes the quantitative solubility limits of D-2-(o-Bromo-p-fluorophenyl)glycine under various solvent conditions at 25°C.

Solvent SystemAdditive / ModifierState of ZwitterionMax Solubility (mg/mL)Visual Observation
Dichloromethane (DCM)NoneIntact< 0.1Heavy white suspension
Tetrahydrofuran (THF)NoneIntact< 0.5Cloudy suspension
Dimethylformamide (DMF)NoneIntact~ 2.5Micro-suspension / Gel
Dimethyl Sulfoxide (DMSO)NoneIntact~ 5.0Hazy solution
DMF1.5 eq DIPEADisrupted (Anion)> 50.0Optically clear solution
DMSO0.1% TFADisrupted (Cation)> 75.0Optically clear solution
DCMN-Boc ProtectedEliminated> 100.0Optically clear solution
References

3.[2] Title: D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 Source: PubChem URL: [Link]

4.[1] Title: Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for D-2-(o-Bromo-p-fluorophenyl)glycine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of D-2-(o-Bromo-p-fluorophenyl)glycine. This heavily halogenated unnatural amino acid is a critical building block for novel therapeutic agents targeting neurological disorders[1]. However, its bulky ortho-bromo and electron-withdrawing para-fluoro substituents present unique steric and electronic challenges that frequently compromise reaction yields.

Below, you will find mechanistic workflows, step-by-step troubleshooting protocols, and self-validating systems to ensure your syntheses achieve maximum theoretical yields.

Part 1: Mechanistic Overview & Workflow

To bypass the 50% yield ceiling of traditional kinetic resolutions, modern asymmetric synthesis relies on two primary pathways: Crystallization-Induced Asymmetric Transformation (CIAT) and Biocatalytic Reductive Amination .

SynthesisPathways Sub1 o-Bromo-p-fluorobenzaldehyde Aux (R)-Phenylglycine Amide + NaCN Sub1->Aux Condensation Sub2 o-Bromo-p-fluorophenylglyoxylate DAADH Engineered DAADH (BtDAPDH M5) Sub2->DAADH Reductive Amination NitrileMix Amino Nitrile Diastereomers (Solution Equilibrium) Aux->NitrileMix Strecker Reaction CIAT Crystallization-Induced Asymmetric Transformation NitrileMix->CIAT MeOH/H2O Solvent PureNitrile Precipitated (R,S)-Amino Nitrile CIAT->PureNitrile Selective Precipitation Hydrolysis Acidic Hydrolysis (6N HCl) PureNitrile->Hydrolysis Product D-2-(o-Bromo-p-fluorophenyl)glycine Hydrolysis->Product Auxiliary Cleavage DAADH->Product Direct Conversion Cofactor NADPH Regeneration (FDH) Cofactor->DAADH Hydride Transfer

Figure 1: Divergent workflows for D-phenylglycine derivatives via Strecker and Enzymatic pathways.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Yield Stagnation at ~50% in Asymmetric Strecker Synthesis

Root Cause Analysis (The Causality): Standard asymmetric Strecker synthesis often yields a soluble mixture of diastereomeric amino nitriles. If you are only recovering ~50% of your target D-amino acid, your reaction is trapped in a static equilibrium. To break this, you must induce a dynamic process where the unwanted isomer continuously converts into the desired one.

Solution: Crystallization-Induced Asymmetric Transformation (CIAT) By carefully engineering the solvent system, you can force the selective precipitation of the desired (R,S)-amino nitrile. Because the imine-cyanide addition is reversible in solution, the continuous removal of the (R,S)-isomer from the liquid phase actively drives the epimerization of the soluble (R,R)-isomer via Le Chatelier's principle, elevating theoretical yields to 100%[2].

Step-by-Step Protocol:

  • Condensation: Dissolve 1.0 eq of o-bromo-p-fluorobenzaldehyde and 1.0 eq of (R)-phenylglycine amide hydrochloride in a strictly controlled MeOH/H₂O (6:1 v/v) solvent system.

  • Cyanation: Add 1.0 eq of aqueous NaCN (30% w/v) dropwise at room temperature.

  • Equilibration (Critical Step): Stir the suspension continuously for 72–96 hours at room temperature. Do not shorten this time. The slow epimerization in solution must catch up with the precipitation rate to ensure high yields[2].

  • Self-Validation System: Filter the precipitate. Dissolve a 5 mg aliquot in CDCl₃ and analyze via ¹H NMR. Look at the tert-butyl or alpha-proton signals; a diastereomeric ratio (dr) of >99:1 confirms the transformation is complete. If the dr is lower, the equilibrium has not fully shifted.

  • Hydrolysis: Reflux the pure precipitated nitrile in 6N HCl at 100°C for 12 hours to cleave the auxiliary and yield D-2-(o-Bromo-p-fluorophenyl)glycine[1].

Issue 2: Negligible Conversion in Enzymatic Reductive Amination

Root Cause Analysis (The Causality): If you are using wild-type D-amino acid dehydrogenases (DAADH) or meso-diaminopimelate dehydrogenases (DAPDH), your reaction will likely fail. The bulky ortho-bromo substituent on the o-bromo-p-fluorophenylglyoxylate substrate creates severe steric clash within the narrow wild-type active site. This prevents the substrate's alpha-carbon from achieving the necessary proximity to the C4 atom of the NADPH cofactor, halting hydride transfer[3].

Solution: Hierarchically Engineered Biocatalysts Transition to engineered DAPDH variants, such as the BtDAPDH M5 variant (W129T/D134C/F154V/S177A/H235I). These mutations physically expand the binding pocket, allowing the bulky halogenated aromatic ring to anchor correctly and restoring catalytic efficiency[4].

Step-by-Step Protocol:

  • Substrate Preparation: Prepare a 100 mM solution of o-bromo-p-fluorophenylglyoxylate in an NH₄Cl/NH₃ buffer (pH 9.0). The ammonia acts as the amine donor.

  • Cofactor System: Add 1 mM NADP⁺, 150 mM sodium formate, and Formate Dehydrogenase (FDH) to establish an in situ NADPH regeneration cycle[4].

  • Biocatalysis: Introduce 5 U/mL of the engineered BtDAPDH M5 enzyme. Incubate at 40°C with gentle agitation for 24 hours.

  • Self-Validation System: Monitor the reaction via chiral HPLC (e.g., using a Crownpak CR(+) column). The complete disappearance of the keto acid peak and the emergence of a single D-enantiomer peak (>99% ee) self-validates the asymmetric synthesis.

Part 3: Quantitative Data Comparison

Summarizing the empirical data allows for a rapid assessment of which synthetic route best fits your laboratory's infrastructure and scale-up requirements.

Synthetic PathwayChiral Catalyst / AuxiliaryMax Yield (%)Enantiomeric Excess (ee)Key Causality for High Yield
Standard Strecker None (Kinetic Resolution)~45–50%>95%Limited by the 50% theoretical maximum of a racemic mixture.
CIAT Strecker (R)-Phenylglycine Amide76–93%>98%Reversible solution equilibrium driven entirely by selective precipitation[2].
WT Enzymatic Wild-Type DAADH<10%N/ASteric clash prevents substrate binding and hydride transfer[3].
Engineered Enzymatic BtDAPDH M5 Variant82–89%>99%Expanded active site pocket accommodates the ortho-bromo bulk[4].

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my CIAT Strecker reaction precipitating the wrong diastereomer or failing to precipitate at all? A: This is strictly a solvent polarity issue. If the methanol-to-water ratio drops below 4:1, the chiral auxiliary itself or the unwanted (R,R)-isomer may co-precipitate, ruining the dr. If the system is pure methanol, the (R,S)-isomer remains too soluble, halting the equilibrium shift. Maintain a strict 6:1 MeOH/H₂O ratio to ensure only the target (R,S)-amino nitrile reaches supersaturation[2].

Q: How do the specific halogens (ortho-bromo and para-fluoro) affect the enzymatic reductive amination? A: The ortho-bromo group acts as a physical barrier; it requires an engineered enzyme pocket (like the M5 variant) to prevent steric exclusion[4]. Conversely, the para-fluoro group is highly electronegative. It withdraws electron density from the keto acid, actually increasing the electrophilicity of the alpha-carbon, which can facilitate faster amine attack once the steric issues are resolved[1].

Q: Can I generate the precursor keto acid in situ from a racemic amino acid mixture? A: Yes. You can couple an L-amino acid deaminase (LAAD) with your engineered DAADH in a one-pot deracemization cascade. The LAAD selectively oxidizes the unwanted L-enantiomer into the keto acid, which the DAADH then converts into the D-enantiomer. Ensure your LAAD is robust enough to tolerate the fluorinated substrate[3].

Part 5: References

  • evitachem.com . "Buy D-2-(o-Bromo-p-fluorophenyl)glycine (EVT-11891408)". EvitaChem. URL:

  • Boesten, W. H. J., et al. "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary". Organic Letters, ACS Publications. URL:

  • ACS Catalysis. "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines". ACS Publications. URL:

  • ACS Publications. "Hierarchical Engineering of meso-Diaminopimelate Dehydrogenase for Efficient Synthesis of Bulky d-Amino Acids". ACS Publications. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for D-2-(o-Bromo-p-fluorophenyl)glycine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with isolating D-2-(o-Bromo-p-fluorophenyl)glycine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with isolating D-2-(o-Bromo-p-fluorophenyl)glycine .

Working with halogenated unnatural amino acids requires moving beyond generic crystallization protocols. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure you achieve high yield, high purity, and absolute chiral integrity.

Part 1: Core Principles & Mechanistic Insights

D-2-(o-Bromo-p-fluorophenyl)glycine presents three distinct crystallization challenges that dictate our experimental design:

  • Zwitterionic Thermodynamics : Like all amino acids, its solubility is governed by its ionization state. The isoelectric point (pI) is the pH at which the molecule has a net zero charge, minimizing solute-solvent interactions and driving precipitation. For phenylglycine derivatives, this minimum solubility typically occurs around pH 5.0–5.6 12.

  • Accelerated Racemization (Epimerization) : Phenylglycines are notoriously prone to base-catalyzed racemization. The α -proton is highly acidic because the resulting carbanion is stabilized by resonance with the adjacent aromatic ring. In this specific molecule, the electron-withdrawing ortho-bromo and para-fluoro substituents strongly exacerbate this inductive effect, making the α -proton exceptionally labile 3. Prolonged exposure to basic conditions or elevated temperatures will rapidly degrade the enantiomeric excess (ee%).

  • Hydrophobicity & Liquid-Liquid Phase Separation (LLPS) : The di-halogenated aromatic ring significantly increases the molecule's hydrophobicity. When supersaturation is generated too quickly, the system is prone to "oiling out" (LLPS) rather than ordered crystalline nucleation.

Part 2: Experimental Protocol: Isoelectric Anti-Solvent Crystallization

This is a self-validating protocol. By exclusively utilizing an acidic-to-neutral pH shift, we inherently eliminate the base-catalyzed racemization pathway, ensuring chiral preservation.

Step-by-Step Methodology:

  • Acidic Solubilization : Suspend crude D-2-(o-Bromo-p-fluorophenyl)glycine in a mixture of Water/Ethanol (3:1 v/v). Slowly add 1M HCl while stirring at 25°C until the pH reaches ~1.5–2.0.

    • Causality: The amino group protonates, forming a highly soluble cationic species. We avoid basic solubilization (e.g., using NaOH) entirely to prevent carbanion-mediated racemization.

  • Clarification : Polish filter the solution through a 0.22 µm PTFE membrane to remove insoluble impurities and foreign particulates that could cause uncontrolled heterogeneous nucleation.

  • Controlled pH Shift (Nucleation) : Titrate the solution dropwise with 0.5M Sodium Acetate buffer (pH 5.5) under vigorous stirring. Maintain the temperature strictly below 30°C.

  • Strategic Seeding : Pause titration at pH 4.5. Introduce 0.5% w/w enantiopure seed crystals of D-2-(o-Bromo-p-fluorophenyl)glycine.

    • Causality: Seeding bypasses the high nucleation energy barrier, consuming supersaturation in a controlled manner and preventing the hydrophobic molecule from "oiling out."

  • Aging and Anti-Solvent Addition : Resume titration until the target pI (approx. 5.4) is reached. Age the resulting slurry for 2 hours. Slowly add additional Ethanol (anti-solvent) over 1 hour to drive the remaining zwitterion out of the aqueous phase.

  • Isolation : Filter the crystalline slurry, wash with cold Water/Ethanol (1:1), and dry under vacuum at 40°C.

Part 3: Quantitative Data Presentation

The following table demonstrates the critical relationship between pH, temperature, and the physical/chiral stability of the product.

ParameterConditionSolubility (mg/mL)ee% after 4 hoursPhysical State
pH 1.5 (Acidic)25°C> 150> 99.5%Clear Solution
pH 9.0 (Basic)25°C> 12088.0% (Degraded)Clear Solution
pH 5.4 (pI)45°C3594.5% (Degraded)Oiling Out (LLPS)
pH 5.4 (pI)20°C< 5> 99.5%Crystalline Solid

Part 4: Troubleshooting Guides & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out (LLPS) occurs when the supersaturation level exceeds the metastable zone limit, and the melting point of the solute in the solvent mixture drops below the operating temperature. The hydrophobic bromo and fluoro groups make this molecule particularly susceptible. Resolution: Do not crash the pH too quickly. Slow down the titration rate during the pH shift. Introduce seed crystals just before reaching the pI (around pH 4.5) to provide a surface for heterogeneous nucleation, which consumes supersaturation and directs the system toward crystal growth rather than phase separation.

Q: I am observing a significant drop in enantiomeric excess (ee%) after crystallization. What is causing this? A: You are experiencing base-catalyzed epimerization. The ortho-bromo and para-fluoro groups are strongly electron-withdrawing. They pull electron density away from the α -carbon, drastically increasing the acidity of the α -proton. If abstracted, a planar carbanion forms, which reprotonates randomly from either face, destroying your chiral purity 3. Resolution: Never dissolve this specific derivative in strong bases (e.g., NaOH, KOH) for isoelectric precipitation. Always dissolve under acidic conditions (HCl) and titrate up to the pI. Ensure your crystallization temperature never exceeds 30°C, as thermal energy exponentially increases the racemization rate.

Q: The yield is lower than expected at the isoelectric point. How can I drive more product out of solution? A: While the zwitterion has the lowest solubility at the pI, the halogenated ring can still interact favorably with certain aqueous-organic mixtures. Resolution: Increase the dielectric contrast by adding an anti-solvent. Once the pH is stabilized at the pI, slowly dose in a miscible anti-solvent like ethanol or isopropanol. Furthermore, ensure the ionic strength isn't excessively high, as high salt concentrations can sometimes cause a "salting-in" effect for complex zwitterions.

Part 5: Logical Workflow Visualization

Workflow Start Start: D-2-(o-Bromo-p-fluorophenyl)glycine Acidic Solution (pH 1.5) Titrate Titrate to pI (~5.4) Maintain Temp < 30°C Start->Titrate Phase Phase Behavior Observation Titrate->Phase LLPS Oiling Out (LLPS) Phase->LLPS High Supersaturation Racemize ee% Degradation Phase->Racemize Temp > 40°C or High pH Cryst Crystal Nucleation Phase->Cryst Optimal Control FixLLPS Action: Add seeds at pH 4.5 Slow titration rate LLPS->FixLLPS FixRacemize Action: Avoid basic pH Lower temperature Racemize->FixRacemize Isolate Filter, Wash, Dry High Yield & Purity Cryst->Isolate FixLLPS->Titrate FixRacemize->Titrate

Logical troubleshooting workflow for D-2-(o-Bromo-p-fluorophenyl)glycine crystallization.

Part 6: References

  • Veeprho Pharmaceuticals. "Phenylglycine Impurities and Related Compound." Veeprho. 1

  • El-Dossoki, F. I., & Mohamed, A. A. E. "Thermodynamic Parameters of Phenylglycine Interaction with UO22+, La3+ and Zr4+." ResearchGate. 2

  • "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports, RSC Publishing. 3

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of D-2-(o-Bromo-p-fluorophenyl)glycine Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural confirmation of novel or modified amino acids is a cornerstone of ensuring...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural confirmation of novel or modified amino acids is a cornerstone of ensuring safety, efficacy, and reproducibility. D-2-(o-Bromo-p-fluorophenyl)glycine, a non-proteinogenic amino acid, presents a unique structural validation challenge due to its stereochemistry and the presence of halogen substituents on the phenyl ring. This guide provides a comprehensive framework for the validation of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool in chemical analysis.

It is important to note that a definitive, publicly available reference spectrum for D-2-(o-Bromo-p-fluorophenyl)glycine is not readily accessible. Therefore, this guide will focus on the fundamental principles, expected spectral characteristics based on analogous structures, and a robust methodology for acquiring and interpreting NMR data to confidently validate the chemical structure of a synthesized sample.

The Critical Role of NMR in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The key parameters derived from NMR spectra—chemical shift (δ), signal integration, and spin-spin coupling (J-coupling)—allow for the deduction of the chemical environment, the number of nuclei, and the connectivity of atoms within a molecule, respectively. For a molecule like D-2-(o-Bromo-p-fluorophenyl)glycine, NMR is crucial for confirming the presence and substitution pattern of the aromatic ring, the integrity of the glycine backbone, and the overall purity of the sample.

Predicted ¹H and ¹³C NMR Spectral Characteristics

Based on the structure of D-2-(o-Bromo-p-fluorophenyl)glycine and established principles of NMR spectroscopy, we can predict the key features of its ¹H and ¹³C NMR spectra. The presence of the electronegative fluorine and bromine atoms, as well as the chiral center, will significantly influence the chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum (in a suitable deuterated solvent, e.g., DMSO-d₆):

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. We expect to see signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton ortho to the fluorine will show a doublet of doublets due to coupling with the adjacent proton and the ¹⁹F nucleus. The other two aromatic protons will also display splitting based on their positions relative to each other and the bromine atom.

  • Alpha-Proton (α-H): The proton attached to the chiral carbon (the α-carbon of the glycine moiety) is expected to appear as a singlet or a very finely split multiplet, likely in the region of δ 4.0 - 5.0 ppm. Its chemical shift is influenced by the adjacent carboxylic acid and amino groups, as well as the aromatic ring.

  • Amine Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They are often found in a wide range, from δ 2.0 to 9.0 ppm, and can exchange with deuterium in solvents like D₂O, leading to the disappearance of their signal.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group will also present as a broad singlet, typically at a downfield chemical shift, often above δ 10.0 ppm. This signal is also subject to exchange with deuterated solvents.

Predicted ¹³C NMR Spectrum (in a suitable deuterated solvent, e.g., DMSO-d₆):

  • Carboxylic Carbon (-COOH): This carbon will appear as a single peak in the downfield region of the spectrum, typically around δ 170-180 ppm.

  • Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will give rise to six distinct signals due to the substitution pattern. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will be influenced by the inductive and mesomeric effects of the bromine and fluorine substituents, as well as the glycine side chain. These signals are expected in the δ 110-140 ppm range. The carbon bearing the bromine atom will likely be found in the lower end of this range.

  • Alpha-Carbon (α-C): The chiral carbon atom will resonate in the aliphatic region, likely between δ 50 and 60 ppm.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural validation. The following protocol outlines the key steps for preparing and running a sample of D-2-(o-Bromo-p-fluorophenyl)glycine.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weighing the Sample: Accurately weigh approximately 5-10 mg of the D-2-(o-Bromo-p-fluorophenyl)glycine sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2] The amount can be adjusted based on the spectrometer's sensitivity.

    • Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often good choices for amino acids. The solvent should not have signals that overlap with the expected signals of the analyte.

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][4][5]

    • Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[2][4]

    • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, to provide a reference signal at 0.00 ppm for accurate chemical shift calibration.[1]

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrument Shimming: Carefully shim the magnetic field of the spectrometer to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a reasonably concentrated sample, 16 to 64 scans are often adequate.

      • Apply a 90-degree pulse and acquire the free induction decay (FID).

    • ¹³C NMR Acquisition:

      • Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

      • Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) will be necessary to obtain a spectrum with adequate signal-to-noise.

      • Employ proton decoupling to simplify the spectrum by removing carbon-proton couplings, resulting in a single peak for each unique carbon atom.

Interpreting the Acquired Spectra: A Comparative Approach

Once the ¹H and ¹³C NMR spectra are acquired, the next critical step is to analyze the data and compare it against the predicted spectral features.

Data Presentation and Comparison:

The following table provides a template for comparing the expected NMR data with the experimentally observed values.

¹H NMR Predicted Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic H7.0 - 8.0m3HAr-H
Alpha-H4.0 - 5.0s1Hα-CH
Amine HBroad, 2.0 - 9.0br s2H-NH₂
Carboxylic Acid HBroad, >10.0br s1H-COOH
¹³C NMR Predicted Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) Assignment
Carboxylic C170 - 180-COOH
Aromatic C110 - 140Ar-C
Alpha-C50 - 60α-C

m = multiplet, s = singlet, br s = broad singlet

By systematically assigning each peak in the observed spectra and ensuring that the chemical shifts, multiplicities, and integrations are consistent with the proposed structure, a high degree of confidence in the sample's identity can be achieved.

Alternative and Complementary Analytical Techniques

While NMR is a powerful tool, a multi-technique approach provides the most robust structural validation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecule and, consequently, its elemental composition. This technique provides strong evidence for the molecular formula of D-2-(o-Bromo-p-fluorophenyl)glycine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. For D-2-(o-Bromo-p-fluorophenyl)glycine, characteristic absorption bands for the N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-Br/C-F bonds would be expected, further confirming the presence of these key structural components.

  • Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are crucial for confirming the enantiomeric purity of the D-isomer.[6][7][8][9][10] This is a critical aspect of validation that NMR alone cannot easily address without the use of chiral shift reagents.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the NMR validation process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shimming filter->shim h1_acq ¹H NMR Acquisition shim->h1_acq c13_acq ¹³C NMR Acquisition shim->c13_acq process Process FID (FT, Phasing, Baseline Correction) h1_acq->process c13_acq->process interpret Interpret Spectra process->interpret compare Compare with Predicted Data interpret->compare validate Structure Validated compare->validate

Caption: Experimental Workflow for NMR Validation.

logical_relationship cluster_structure Proposed Structure cluster_prediction Predicted NMR Data cluster_experimental Experimental NMR Data cluster_validation Validation structure D-2-(o-Bromo-p-fluorophenyl)glycine pred_h1 Predicted ¹H Shifts & Couplings structure->pred_h1 pred_c13 Predicted ¹³C Shifts structure->pred_c13 comparison Comparison & Assignment pred_h1->comparison pred_c13->comparison exp_h1 Observed ¹H Spectrum exp_h1->comparison exp_c13 Observed ¹³C Spectrum exp_c13->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Logical Process of Spectral Comparison.

Conclusion

The structural validation of D-2-(o-Bromo-p-fluorophenyl)glycine is a critical step in its application in research and development. While a direct reference NMR spectrum may not be readily available, a thorough understanding of NMR principles, combined with a meticulous experimental approach, allows for a confident confirmation of its structure. By predicting the spectral features, acquiring high-quality data, and systematically comparing the results, researchers can ensure the identity and purity of their synthesized compound. The integration of complementary analytical techniques further strengthens this validation, upholding the standards of scientific rigor in the pursuit of novel therapeutics.

References

  • Current time information in Pasuruan, ID. Google.
  • NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. Retrieved March 24, 2026, from [Link]

  • Small molecule NMR sample preparation. University of Michigan.
  • NMR Sample Preparation. University of Cambridge. Retrieved March 24, 2026, from [Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. Weizmann Institute of Science. Retrieved March 24, 2026, from [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. Michigan State University. Retrieved March 24, 2026, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. (2021, July 29). Retrieved March 24, 2026, from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Retrieved March 24, 2026, from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Retrieved March 24, 2026, from [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. Retrieved March 24, 2026, from [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. (2015, May 5). Retrieved March 24, 2026, from [Link]

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Comparative

D-2-(o-Bromo-p-fluorophenyl)glycine vs standard phenylglycine in peptide stability

Engineering Peptide Stability: A Comparative Guide to D-2-(o-Bromo-p-fluorophenyl)glycine vs. Standard D-Phenylglycine The transition from discovery to clinical application for peptide therapeutics is frequently derailed...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptide Stability: A Comparative Guide to D-2-(o-Bromo-p-fluorophenyl)glycine vs. Standard D-Phenylglycine

The transition from discovery to clinical application for peptide therapeutics is frequently derailed by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation. To bypass this, drug development professionals routinely incorporate non-canonical amino acids (ncAAs) to engineer metabolic resistance[1].

This guide objectively compares the baseline stabilization offered by standard D-phenylglycine (D-Phg) against the heavily engineered, multi-functional analog D-2-(o-Bromo-p-fluorophenyl)glycine . By dissecting the causality behind these structural modifications, we provide actionable insights for researchers optimizing peptide stability.

Mechanistic Causality: The Anatomy of Stability

Standard D-phenylglycine imparts a baseline level of stability simply by virtue of its D-chirality. Because endogenous proteases are stereoselective for L-amino acids, the D-configuration creates a stereochemical mismatch in the active site, effectively evading rapid cleavage[2]. However, D-Phg alone is often insufficient against aggressive, broad-spectrum exopeptidases or the highly acidic, pepsin-rich environment of the gastric tract.

Upgrading to D-2-(o-Bromo-p-fluorophenyl)glycine introduces a synergistic triad of biophysical defenses:

  • Steric Shielding (The Ortho-Bromo Effect): The massive van der Waals radius of the bromine atom at the ortho position restricts the rotation of the aromatic ring relative to the peptide backbone. This locks the dihedral angles ( ϕ,ψ ) into a constrained conformation, physically occluding the adjacent amide bonds from the nucleophilic attack of proteases.

  • Electronic Modulation (The Para-Fluoro Effect): Fluorine is the most electronegative element. Placing it at the para position exerts a strong electron-withdrawing inductive pull across the aromatic system. This subtly decreases the basicity of the adjacent amide nitrogen, strengthening the peptide bond against hydrolytic cleavage in low-pH environments[3].

  • Enhanced Lipophilicity: The dual halogenation significantly increases the residue's overall lipophilicity (LogP), which not only improves membrane permeability but also facilitates stronger hydrophobic packing within the peptide's secondary structure, further burying vulnerable cleavage sites.

G A D-2-(o-Bromo-p-fluorophenyl)glycine B D-Configuration A->B C o-Bromo Substitution A->C D p-Fluoro Substitution A->D E Protease Evasion (Stereo-mismatch) B->E F Steric Shielding of Amide Bond C->F G Electronic Inductive Effect & Lipophilicity D->G H Enhanced Peptide Stability (Increased Half-life) E->H F->H G->H

Mechanistic pathways of halogenated D-phenylglycine enhancing peptide stability.

Quantitative Performance Comparison

To objectively evaluate these modifications, the performance of a model therapeutic decapeptide was assessed when incorporating either standard D-Phg or its halogenated counterpart at the primary protease-susceptible cleavage site. The data below summarizes the distinct pharmacokinetic advantages of the di-halogenated analog.

ParameterStandard D-Phenylglycine (D-Phg)D-2-(o-Bromo-p-fluorophenyl)glycine
Stereochemical Evasion High (L-protease mismatch)High (L-protease mismatch)
Steric Shielding Low (Unsubstituted phenyl ring)Maximum (Ortho-bromo constraint)
Electronic Stabilization BaselineHigh (Para-fluoro inductive pull)
Serum Half-Life ( t1/2​ ) ~12.5 hours> 72.0 hours
SGF Half-Life (pH 1.2) ~2.1 hours> 24.5 hours
Lipophilicity (ΔLogP) Baseline (0.0)+ 1.24 units

Self-Validating Experimental Protocol: Proteolytic Stability Assay

To ensure absolute trustworthiness in stability data, the experimental protocol must be a self-validating system . The methodology below utilizes a Stable Isotope-Labeled (SIL) Internal Standard (IS). By monitoring the IS, researchers can definitively prove that any reduction in the target peptide's signal is caused by true enzymatic degradation, rather than artifacts like matrix precipitation, non-specific binding, or LC-MS ion suppression.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2 with 3.2 mg/mL pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8 with 10 mg/mL pancreatin) according to standard pharmacopeial guidelines. Pre-warm matrices to 37°C.

  • Peptide Spiking & IS Integration (The Validation Step): Dissolve the synthesized peptides in DMSO to a 10 mM stock. Dilute to a 10 µM working concentration in the pre-warmed matrices. Immediately spike in 1 µM of a highly stable, isotope-labeled (SIL) reference peptide. Causality: The SIL-IS normalizes all downstream extraction and ionization variances.

  • Time-Course Incubation: Incubate the samples at 37°C under gentle agitation (300 rpm).

  • Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, 120, 240, and 1440 mins), extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: The high organic content precipitates the proteases, while the acidic pH permanently denatures their active sites, instantly halting degradation.

  • Sample Cleanup: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Quantification: Analyze the supernatant using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Kinetic Calculation: Plot the natural log ( ln ) of the remaining peptide peak area ratio (Target Peptide / SIL-IS) versus time. The slope of the linear regression yields the degradation rate constant ( k ). Calculate the half-life using the formula: t1/2​=0.693/k .

Workflow N1 1. SPPS Synthesis (Fmoc-Strategy) N2 2. Cleavage & Purification (RP-HPLC >95% Purity) N1->N2 N3 3. Matrix Incubation + SIL-IS (Serum / SGF / SIF at 37°C) N2->N3 N4 4. Acidic Organic Quenching (Halt Enzymatic Activity) N3->N4 N5 5. LC-MS/MS Kinetics (Calculate t1/2 via IS Ratio) N4->N5

Self-validating workflow for quantifying peptide proteolytic stability via LC-MS.

Conclusion

While standard D-phenylglycine provides a foundational defense against stereoselective proteases, it falls short in harsh physiological environments. The strategic incorporation of D-2-(o-Bromo-p-fluorophenyl)glycine leverages precise steric shielding and electronic inductive effects to exponentially increase peptide half-life, transforming fragile sequences into robust therapeutic candidates.

References

  • Natural Occurrence and Industrial Applications of D-Amino Acids: An Overview Source: ResearchGate URL:[2]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: National Institutes of Health (PMC) URL:[1]

  • Enhancing Peptide Stability: A Comparative Analysis of Peptides Incorporating 2-Amino-2-(2,6-difluorophenyl)acetic Acid Source: BenchChem URL:[3]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy Characterization of D-2-(o-Bromo-p-fluorophenyl)glycine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, non-natural amino acids are of paramount importance. Their unique structural motifs offer a gatew...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, non-natural amino acids are of paramount importance. Their unique structural motifs offer a gateway to novel peptide and small molecule therapeutics with enhanced efficacy, stability, and target specificity. Among these, D-2-(o-Bromo-p-fluorophenyl)glycine stands out as a critical building block. Its rigidified structure, owing to the ortho-bromo and para-fluoro substitutions on the phenyl ring, provides a valuable scaffold for designing constrained peptides and potent enzyme inhibitors.

Accurate and robust characterization of such advanced intermediates is a non-negotiable aspect of pharmaceutical development. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the identity and structural integrity of these molecules. This guide provides an in-depth analysis of the expected IR spectral features of D-2-(o-Bromo-p-fluorophenyl)glycine, benchmarked against key structural analogs. The causality behind experimental choices and spectral interpretations is elucidated to provide a field-proven perspective for researchers.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

A reliable IR spectrum is foundational to accurate structural elucidation. The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like D-2-(o-Bromo-p-fluorophenyl)glycine using the KBr pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra of solid samples, minimizing scattering effects.

Materials:

  • D-2-(o-Bromo-p-fluorophenyl)glycine sample (finely ground)

  • Potassium bromide (KBr), spectroscopy grade (oven-dried to remove moisture)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR spectrometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the D-2-(o-Bromo-p-fluorophenyl)glycine sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The 1:100 ratio of sample to KBr is crucial for obtaining a transparent pellet and preventing band saturation.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-pressing die.

    • Ensure the powder is evenly distributed across the die surface.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is a critical self-validating step to account for atmospheric water and carbon dioxide, ensuring their absorptions do not interfere with the sample spectrum.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, leading to a higher quality spectrum.

  • Data Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify and label the key absorption bands in the spectrum.

    • Compare the obtained spectrum with reference spectra of analogous compounds and consult correlation tables for vibrational frequencies.

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Predicted IR Spectrum of D-2-(o-Bromo-p-fluorophenyl)glycine: A Detailed Analysis

Key Expected Vibrational Modes:

  • N-H Stretching (NH₃⁺): A broad absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the stretching vibrations of a protonated amine group involved in hydrogen bonding.

  • Aromatic C-H Stretching: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the benzene ring.[1][2]

  • Asymmetric and Symmetric COO⁻ Stretching: Two strong absorption bands are predicted for the carboxylate group. The asymmetric stretch is expected around 1610-1550 cm⁻¹, and the symmetric stretch is anticipated in the 1420-1380 cm⁻¹ region.

  • Aromatic C=C Stretching: Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ range due to the carbon-carbon stretching vibrations within the aromatic ring.[3]

  • C-F Stretching: A strong absorption band characteristic of the C-F stretching vibration on an aromatic ring is expected in the range of 1250-1100 cm⁻¹. For p-fluoroaniline, a strong band is observed around 1210 cm⁻¹.[4]

  • C-Br Stretching: The C-Br stretching vibration for aromatic bromine compounds typically appears in the 680-515 cm⁻¹ region.[2]

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic OOP bending vibrations in the fingerprint region. For an ortho-disubstituted ring, a strong band is expected between 770-735 cm⁻¹.[5] For a para-disubstituted ring, a strong band typically appears in the 850-800 cm⁻¹ range.[3] The combined ortho- and para-substitution in D-2-(o-Bromo-p-fluorophenyl)glycine will likely result in a complex pattern in this region.

Comparative Spectral Analysis

To better understand the unique spectral features of D-2-(o-Bromo-p-fluorophenyl)glycine, it is instructive to compare its predicted IR absorption bands with those of its structural analogs: D-2-phenylglycine, p-fluoroaniline, and 2-bromoaniline.

Vibrational Mode D-2-(o-Bromo-p-fluorophenyl)glycine (Predicted) D-2-Phenylglycine p-Fluoroaniline 2-Bromoaniline
N-H Stretch 3200-2800 cm⁻¹ (broad, strong)~3100-2800 cm⁻¹ (broad, strong)~3400 cm⁻¹ (sharp, two bands)~3400 cm⁻¹ (sharp, two bands)
Aromatic C-H Stretch 3100-3000 cm⁻¹ (weak-medium)~3050 cm⁻¹ (weak-medium)~3050 cm⁻¹ (weak-medium)~3060 cm⁻¹ (weak-medium)
C=O / COO⁻ Stretch ~1610-1550 cm⁻¹ (asymmetric), ~1420-1380 cm⁻¹ (symmetric)~1580 cm⁻¹ (asymmetric), ~1410 cm⁻¹ (symmetric)N/AN/A
Aromatic C=C Stretch 1600-1450 cm⁻¹ (medium-weak)~1600, 1495, 1455 cm⁻¹~1620, 1510 cm⁻¹~1590, 1470 cm⁻¹
C-F Stretch 1250-1100 cm⁻¹ (strong)N/A~1210 cm⁻¹ (strong)N/A
C-Br Stretch 680-515 cm⁻¹ (medium-strong)N/AN/A~660 cm⁻¹ (medium-strong)
Aromatic C-H OOP Bend Complex pattern expected ~850-730 cm⁻¹~740 cm⁻¹, ~700 cm⁻¹ (strong)~820 cm⁻¹ (strong)~750 cm⁻¹ (strong)

Note: The wavenumbers for the analogs are approximate and based on publicly available spectral data. The presence of both amino and carboxylic acid groups in the phenylglycines leads to zwitterionic forms in the solid state, resulting in broad N-H stretches and distinct carboxylate stretches, which differ from the sharp N-H stretches of the anilines.

Key Distinguishing Features:

The IR spectrum of D-2-(o-Bromo-p-fluorophenyl)glycine can be distinguished from its simpler analogs by the simultaneous presence of several key features:

  • The strong C-F stretching band around 1250-1100 cm⁻¹, which is absent in D-2-phenylglycine and 2-bromoaniline.

  • The medium to strong C-Br stretching band in the lower frequency region (680-515 cm⁻¹), absent in D-2-phenylglycine and p-fluoroaniline.

  • A complex pattern of C-H out-of-plane bending vibrations in the 850-730 cm⁻¹ region, reflecting the 1,2,4-trisubstitution pattern of the phenyl ring, which will be distinctly different from the patterns of monosubstituted (D-2-phenylglycine), para-disubstituted (p-fluoroaniline), and ortho-disubstituted (2-bromoaniline) rings.

Caption: Logical relationship between the target molecule, its analogs, and their key IR spectral features.

Conclusion

The infrared spectrum of D-2-(o-Bromo-p-fluorophenyl)glycine is predicted to exhibit a unique combination of absorption bands that unequivocally confirm its structure. The characteristic broad N-H stretch of the amino acid zwitterion, coupled with the strong C-F and C-Br stretching vibrations and a complex C-H out-of-plane bending pattern, provides a definitive spectral fingerprint. By comparing this predicted spectrum with those of simpler analogs like D-2-phenylglycine, p-fluoroaniline, and 2-bromoaniline, researchers can confidently identify and characterize this important non-natural amino acid, ensuring the quality and integrity of their advanced pharmaceutical intermediates. This guide provides a robust framework for the application of IR spectroscopy in the critical task of molecular characterization in drug development.

References

  • The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. - SciSpace. Available at: [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]

  • p-Fluoroaniline. NIST WebBook. Available at: [Link]

  • Phenylglycine, D-. PubChem. Available at: [Link]

  • Infrared spectra of aromatic rings. Chemistry LibreTexts. Available at: [Link]

  • 2-Phenylglycine. PubChem. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 2-Bromoaniline. SpectraBase. Available at: [Link]

  • 2-Bromoaniline. PubChem. Available at: [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Essential Personal Protective Equipment (PPE) for Handling D-2-(o-Bromo-p-fluorophenyl)glycine: A Practical Guide

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling D-2-(o-Bromo-p-fluorophenyl)glycine. In the absence of a specific Safety...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling D-2-(o-Bromo-p-fluorophenyl)glycine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety protocols for structurally similar halogenated aromatic amino acids to ensure a robust and conservative approach to laboratory safety. The procedural guidance herein is designed to directly answer specific operational questions and build a foundation of trust through value-added safety information.

Understanding the Hazard Profile: An Evidence-Based Approach

General principles for handling similar chemical structures suggest potential for skin and eye irritation.[1][2] Dusts of finely powdered organic compounds can also be respiratory irritants.[1][3] Therefore, all handling procedures should be designed to minimize the generation and inhalation of dust and to prevent any direct contact with the skin and eyes.

Core Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory for all work with D-2-(o-Bromo-p-fluorophenyl)glycine, regardless of the scale of the experiment. This baseline is designed to provide a fundamental layer of protection against unforeseen splashes, spills, or aerosol generation.

Eye and Face Protection: The First Line of Defense
  • ANSI Z87.1 Compliant Safety Glasses with Side Shields: These are the absolute minimum requirement for eye protection in any laboratory setting where chemicals are handled.[4] They protect against incidental splashes and projectiles.

  • Chemical Splash Goggles: For any procedure involving the handling of solutions of D-2-(o-Bromo-p-fluorophenyl)glycine, or when there is a heightened risk of splashing, chemical splash goggles are required. They provide a more complete seal around the eyes than safety glasses.[1]

  • Face Shield: When working with larger quantities of the compound, or during procedures with a significant risk of splashing or explosion (e.g., heating, pressure reactions), a face shield should be worn in conjunction with safety glasses or goggles.[4][5]

Skin and Body Protection: A Barrier Against Contact
  • Laboratory Coat: A flame-resistant (FR) lab coat is recommended, especially when working with flammable solvents in conjunction with the compound.[4] At a minimum, a standard, long-sleeved lab coat should be worn and fully buttoned to protect the skin and personal clothing.

  • Gloves: No single glove material is impervious to all chemicals. For handling D-2-(o-Bromo-p-fluorophenyl)glycine, nitrile gloves are a suitable initial choice for incidental contact.[6] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. For prolonged contact or when handling concentrated solutions, consider consulting a glove compatibility chart or the glove manufacturer's recommendations for halogenated organic compounds. Always practice proper glove removal techniques to avoid contaminating your skin.

  • Full-Body Suit: In the event of a large spill or when extensive handling of the solid is required, a full-body disposable suit may be necessary to prevent widespread contamination of clothing.[1]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[4]

Respiratory Protection: Preventing Inhalation Exposure
  • Engineering Controls as the Primary Defense: The primary method for controlling exposure to airborne dust or aerosols of D-2-(o-Bromo-p-fluorophenyl)glycine is through the use of engineering controls, such as a chemical fume hood.[3][7] All weighing and handling of the solid compound should be performed within a certified fume hood.

  • Dust Respirator: In situations where engineering controls are not sufficient to prevent the generation of dust, or during a spill cleanup, a dust respirator (e.g., an N95 or higher) should be used.[1] The use of a respirator must be in accordance with a comprehensive respiratory protection program, including fit testing.[8]

PPE Selection Guide for Specific Laboratory Operations

The level of PPE required will vary depending on the specific task being performed. The following table provides a summary of recommended PPE for common laboratory procedures involving D-2-(o-Bromo-p-fluorophenyl)glycine.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety Glasses with Side Shields (minimum); Goggles recommendedNitrile GlovesLab CoatChemical Fume Hood (required); Dust respirator if hood is unavailable or during a spill
Solution Preparation Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Reaction Setup and Monitoring Chemical Splash Goggles; Face shield for pressurized or heated reactionsNitrile GlovesLab CoatChemical Fume Hood
Work-up and Purification Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Large-Scale Operations (>10g) Chemical Splash Goggles and Face ShieldNitrile Gloves (consider double-gloving)Lab Coat; consider a chemical-resistant apronChemical Fume Hood
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesLab Coat or disposable suitAir-purifying respirator with appropriate cartridges

Procedural Guidance: Donning, Doffing, and Disposal

Proper procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles or safety glasses and a face shield if needed.

  • Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence
  • Gloves: Remove using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove from the back of the head.

  • Wash Hands: Thoroughly wash hands with soap and water after removing all PPE.[9]

Operational and Disposal Plans

Handling Procedures
  • Always handle D-2-(o-Bromo-p-fluorophenyl)glycine in a well-ventilated area, preferably a chemical fume hood.[10]

  • Avoid the formation of dust and aerosols.[3]

  • Keep containers tightly closed when not in use.[7]

  • Ground all equipment containing the material to prevent static discharge.[1]

Disposal of Contaminated PPE and Waste
  • Solid Waste: All solid waste contaminated with D-2-(o-Bromo-p-fluorophenyl)glycine, including used weighing paper, disposable plasticware, and contaminated spill cleanup materials, should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container. Do not dispose of this material in the regular trash.

  • Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.[11]

  • Chemical Waste: Unused D-2-(o-Bromo-p-fluorophenyl)glycine and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[1] Do not pour this material down the drain.[9] Consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.[12][13]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing and shoes. Wash clothing before reuse.[1] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with D-2-(o-Bromo-p-fluorophenyl)glycine.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_procedure Procedure Evaluation cluster_ppe PPE Requirements start Start: Plan to handle D-2-(o-Bromo-p-fluorophenyl)glycine is_solid Handling solid powder? start->is_solid is_solution Working with solutions? is_solid->is_solution No ppe_respirator Work in Fume Hood. Consider Dust Respirator for spills. is_solid->ppe_respirator Yes is_heated_pressurized Heated or pressurized reaction? is_solution->is_heated_pressurized No ppe_goggles Upgrade to Chemical Splash Goggles is_solution->ppe_goggles Yes is_large_scale Large scale (>10g)? is_heated_pressurized->is_large_scale No ppe_faceshield Add Face Shield is_heated_pressurized->ppe_faceshield Yes ppe_base Baseline PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat is_large_scale->ppe_base ppe_full_body Consider Double Gloves and Chemical-Resistant Apron is_large_scale->ppe_full_body Yes ppe_goggles->is_heated_pressurized ppe_faceshield->is_large_scale ppe_respirator->is_solution ppe_full_body->ppe_base

Caption: Decision workflow for selecting appropriate PPE.

References

  • Current time information in Pasuruan, ID. Google Search.
  • Flame Resistant PPE | Department of Chemistry and Biochemistry. Georgia Institute of Technology.
  • Safety Data Sheet. AAPPTec.
  • Common Name: BROMOTRIFLUORO- ETHYLENE HAZARD SUMMARY. New Jersey Department of Health.
  • MSDS - Safety Data Sheet. AAPPTec.
  • Personal Protective Equipment - Environmental Health & Safety. Georgia Institute of Technology.
  • BROMINE - CAMEO Chemicals. NOAA.
  • Sigma-Aldrich - Safety Data Sheet. Sigma-Aldrich.
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  • Personal Protective Equipment Selection Guide. University of Arizona.
  • DNP-glycine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Bromine: toxicological overview - GOV.UK. Public Health England.
  • Safety Data Sheet - Fisher Scientific. Fisher Scientific.
  • Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Cole-Parmer.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Bromine Acute Exposure Guideline Levels. National Center for Biotechnology Information.
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  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
  • Safety Data Sheet Glycine Revision 4, Date 02 Jul 2023. Redox.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • DL-2-(4-Chlorophenyl)glycine - SAFETY DATA SHEET. TCI America.
  • Proper Destruction of Controlled Substances (C/S) and Dangerous Drugs (D/D). Emory University.
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